Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPNKRNFZTZQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718285 | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042141-37-6 | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042141-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications. Notable drugs incorporating this moiety include Zolpidem and Alpidem, which are used for the treatment of insomnia and anxiety, respectively[1]. The inherent versatility of this scaffold makes it a focal point for research in medicinal chemistry and drug development[2].
This guide provides a detailed technical overview of the synthesis of This compound , a key building block for the elaboration of more complex molecules. The presence of the bromine atom at the 2-position and the methyl ester at the 6-position provides orthogonal handles for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions at the bromide and amide formation at the ester. We will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols necessary for its successful preparation.
Strategic Approach: A Two-Step Synthesis
The synthesis of the target molecule is most effectively approached via a two-step sequence. The core imidazo[1,2-a]pyridine skeleton is first constructed via a classical condensation-cyclization reaction. This is followed by a regioselective bromination of the electron-rich imidazole ring. This strategy avoids the use of potentially unstable or difficult-to-access brominated C2 synthons.
The overall synthetic workflow is outlined below:
Caption: Overall synthetic workflow for the target molecule.
Part A: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate
The foundational step in this synthesis is the construction of the fused bicyclic system. This is achieved through the reaction of a substituted 2-aminopyridine with an α-haloaldehyde, a variant of the well-established Tschitschibabin reaction[3].
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism. The first stage involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloaldehyde. This SN2 reaction forms a pyridinium salt intermediate. The second stage is an intramolecular condensation. Under the influence of a mild base, the exocyclic amino group attacks the aldehyde carbonyl, leading to a cyclized intermediate which then dehydrates to yield the aromatic imidazo[1,2-a]pyridine system[3][4].
Caption: Mechanism of Imidazo[1,2-a]pyridine formation.
Detailed Experimental Protocol
Reaction: 2-Amino-5-(methoxycarbonyl)pyridine + Chloroacetaldehyde → Methyl imidazo[1,2-a]pyridine-6-carboxylate
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Amino-5-(methoxycarbonyl)pyridine | 152.15 | 15.2 g | 0.10 | 1.0 |
| Chloroacetaldehyde (40% in H₂O) | 78.50 | 17.7 g | 0.225 | 2.25 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 0.15 | 1.5 |
| Ethanol (95%) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-(methoxycarbonyl)pyridine (15.2 g, 0.10 mol) and ethanol (200 mL). Stir until the solid is fully dissolved.
-
Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution.
-
Slowly add the 40% aqueous solution of chloroacetaldehyde (17.7 g, 0.225 mol) to the stirring mixture. Causality: The base, NaHCO₃, is crucial to neutralize the HCl formed during the reaction, which prevents protonation of the aminopyridine and drives the cyclization step.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The solvent will be removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between ethyl acetate (200 mL) and water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure Methyl imidazo[1,2-a]pyridine-6-carboxylate.
Part B: Synthesis of this compound
The final step is the regioselective bromination of the imidazo[1,2-a]pyridine core. The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. NBS serves as the source of the electrophilic bromine species. The C2 position of the imidazo[1,2-a]pyridine attacks the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion restores aromaticity and yields the 2-bromo product.
Caption: Mechanism of Electrophilic Bromination.
Detailed Experimental Protocol
Reaction: Methyl imidazo[1,2-a]pyridine-6-carboxylate + NBS → this compound
| Reagent | M.W. | Amount | Moles | Eq. |
| Methyl imidazo[1,2-a]pyridine-6-carboxylate | 176.17 | 8.81 g | 0.05 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 0.055 | 1.1 |
| Acetonitrile (CH₃CN) | - | 150 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (8.81 g, 0.05 mol) in acetonitrile (150 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (9.79 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition at low temperature helps control the exothermicity of the reaction and minimizes the formation of potential side products.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) followed by brine (100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂[5][6][7] |
| Molecular Weight | 255.07 g/mol [6][7][8] |
| CAS Number | 1042141-37-6[5][6][7] |
| Appearance | Off-white to light brown solid |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.90 (s, 1H, H-5), ~7.80 (s, 1H, H-3), ~7.65 (d, 1H, H-8), ~7.55 (d, 1H, H-7), ~3.95 (s, 3H, -OCH₃). Note: Exact shifts and coupling constants may vary.[9]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~164 (C=O), ~145 (C-8a), ~142 (C-5), ~128 (C-7), ~122 (C-6), ~118 (C-8), ~115 (C-3), ~112 (C-2), ~52 (-OCH₃).
-
Mass Spectrometry (ESI+): m/z 255/257 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Chloroacetaldehyde: Is toxic and an irritant. Handle with care.
-
N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources.
-
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CasNo.1042141-37-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. 1042141-37-6 | this compound - Moldb [moldb.com]
- 7. This compound | 1042141-37-6 [m.chemicalbook.com]
- 8. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Recognized as a "privileged structure," its derivatives have demonstrated a wide array of biological activities, leading to the development of several marketed drugs such as Zolpidem (a sedative), Olprinone (a heart failure medication), and Soraprazan (an anti-ulcer agent). The unique electronic and structural features of this bicyclic system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a key derivative, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom at the 2-position and a modifiable ester group at the 6-position makes it an invaluable tool for drug discovery and development.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1042141-37-6 | [3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [3][5] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | Solid (details vary by supplier) | [3] |
| Purity | Typically ≥99% from commercial suppliers | [3] |
| Storage | Store in a cool, dry place | [3] |
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methods reported. The most common and classical approach involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[6] This versatile reaction allows for the introduction of a wide variety of substituents on the imidazo[1,2-a]pyridine ring system.
General Synthetic Strategy
The synthesis of this compound would likely follow a similar pathway, starting with an appropriately substituted 2-aminopyridine. A plausible synthetic route is outlined below:
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CasNo.1042141-37-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. This compound | 1042141-37-6 [m.chemicalbook.com]
- 5. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
A Technical Guide to the Structural Elucidation of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives have shown a wide therapeutic spectrum, including sedative, anti-ulcer, and anticancer properties.[1][3] The precise structural characterization of novel derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This technical guide provides an in-depth, multi-faceted approach to the structural elucidation of a key derivative, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will delve into the logical application and interpretation of modern analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust framework for the characterization of complex heterocyclic compounds.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The fused bicyclic 5,6-heterocyclic system of imidazo[1,2-a]pyridine is a recurring motif in a number of marketed drugs and clinical candidates.[1] The synthetic accessibility and the ability to functionalize various positions on the ring system make it an attractive scaffold for creating diverse chemical libraries for high-throughput screening. The introduction of a bromo substituent and a methyl carboxylate group, as in the case of this compound, offers potential for further chemical modification and modulation of its biological activity. An unambiguous determination of the substitution pattern and overall structure is the critical first step in its development.
The elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, with each subsequent analysis confirming and refining the hypothesis drawn from the previous data.
Caption: A logical workflow for the structural elucidation of a novel compound.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high resolution, the elemental composition of the analyte. For this compound, this technique is particularly informative due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[4]
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The primary objective of HRMS is to determine the exact mass of the molecular ion to four or more decimal places.[5][6] This high precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.[7]
Expected HRMS Data:
-
Molecular Formula: C₉H₇BrN₂O₂
-
Calculated Exact Mass: 253.9691 for [M(⁷⁹Br)]⁺ and 255.9670 for [M(⁸¹Br)]⁺
The observation of a pair of peaks with a mass difference of approximately 1.998 Da and a near 1:1 intensity ratio is a hallmark of a monobrominated compound and provides immediate confirmation of the presence of a single bromine atom.[8]
Electron Ionization (EI) Fragmentation Pattern
While HRMS provides the molecular formula, the fragmentation pattern obtained through techniques like Electron Ionization (EI-MS) offers insights into the compound's structure. The fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.
Plausible Fragmentation Pathway:
-
Molecular Ion (M⁺): The appearance of strong M⁺ and M+2 peaks at m/z 254 and 256, respectively.
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment ion at m/z 223/225 ([M-31]⁺).[9]
-
Loss of Carbon Monoxide (CO): Following the loss of the methoxy group, the resulting acylium ion can lose CO to give a fragment at m/z 195/197.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the molecular ion would result in a fragment at m/z 175.
-
Imidazo[1,2-a]pyridine Core Fragments: Various cleavages of the heterocyclic ring system can also be expected.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving a resolution of at least 20,000.
-
Ionization Method: Employ Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule [M+H]⁺ or Electron Ionization (EI) to induce fragmentation and observe the molecular ion M⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
Identify the molecular ion peaks (M⁺ and M+2).
-
Use the instrument's software to calculate the exact mass and determine the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, comparing them to the proposed structure.
-
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[10]
-
C-O Stretch (Ester): A strong band will likely appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are anticipated in the 1450-1650 cm⁻¹ range, characteristic of the imidazo[1,2-a]pyridine ring system.
-
Aromatic C-H Stretching: A peak or series of peaks will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching (Methyl group): Absorption bands are expected around 2850-2960 cm⁻¹.
-
C-Br Stretch: A weak to medium intensity band may be observed in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed frequencies with known functional group vibrations to confirm the presence of the ester and the aromatic heterocyclic core.
-
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for an unequivocal assignment.
¹H NMR Spectroscopy: The Proton Framework
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
-
H-3: Expected to be a singlet in the range of δ 7.8-8.2 ppm.
-
H-5: Predicted to be a doublet in the region of δ 7.5-7.8 ppm.
-
H-7: Expected to be a doublet of doublets or a broad singlet around δ 7.3-7.6 ppm.
-
H-8: Predicted to be a doublet around δ 8.0-8.5 ppm.
-
-OCH₃: A sharp singlet corresponding to the three methyl protons is expected around δ 3.9-4.1 ppm.
The exact chemical shifts and coupling constants are influenced by the electronic effects of the bromo and methyl carboxylate substituents.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts:
-
C=O (Ester): δ 160-165 ppm
-
C-2 (bearing Br): δ 115-125 ppm
-
C-3: δ 110-120 ppm
-
C-5: δ 125-135 ppm
-
C-6 (bearing CO₂Me): δ 120-130 ppm
-
C-7: δ 115-125 ppm
-
C-8: δ 120-130 ppm
-
C-8a (bridgehead): δ 140-150 ppm
-
-OCH₃: δ 50-55 ppm
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine ring (H-5, H-7, and H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C-6.
-
H-5 to C-6, C-7, and C-8a.
-
H-3 to C-2 and C-8a.
-
Caption: Chemical structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform standard 2D experiments: COSY, HSQC, and HMBC.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze splitting patterns to deduce proton-proton coupling.
-
Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D data. The HMBC spectrum is key to confirming the substitution pattern by connecting the ester group to the C-6 position and the bromine to the C-2 position.
-
Data Synthesis and Final Structure Confirmation
The final step in the elucidation process is the integration of all spectroscopic data. The HRMS confirms the molecular formula C₉H₇BrN₂O₂. The IR spectrum verifies the presence of the ester functional group and the aromatic system. The detailed ¹H and ¹³C NMR data, supported by 2D correlation experiments, provide the definitive connectivity of the atoms, confirming the substitution pattern as this compound. The self-consistency across all datasets provides a high degree of confidence in the final assigned structure.
Quantitative Data Summary
| Analysis | Parameter | Predicted Value |
| HRMS | Exact Mass [M(⁷⁹Br)+H]⁺ | 254.9767 |
| Exact Mass [M(⁸¹Br)+H]⁺ | 256.9746 | |
| IR (cm⁻¹) | C=O Stretch | 1720-1740 |
| Aromatic C=C/C=N | 1450-1650 | |
| ¹H NMR (ppm) | H-3 | 7.8-8.2 (s) |
| H-5 | 7.5-7.8 (d) | |
| H-7 | 7.3-7.6 (dd) | |
| H-8 | 8.0-8.5 (d) | |
| -OCH₃ | 3.9-4.1 (s) | |
| ¹³C NMR (ppm) | C=O | 160-165 |
| C-2 | 115-125 | |
| C-8a | 140-150 | |
| -OCH₃ | 50-55 |
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the logical application and interpretation of a suite of modern analytical techniques. By following the workflow outlined in this guide—from establishing the molecular formula by HRMS, identifying functional groups with IR, to mapping the complete atomic connectivity with a suite of NMR experiments—researchers can achieve an unambiguous and self-validated structural assignment. This rigorous characterization is the bedrock upon which all further medicinal chemistry and drug development efforts are built.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. readchemistry.com [readchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the spectroscopic properties of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document leverages data from structurally related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach, rooted in scientific precedent, offers valuable insights for the identification, characterization, and quality control of this important molecule.
Molecular Structure and Key Features
This compound possesses a bicyclic heteroaromatic core, which is a common scaffold in pharmacologically active compounds. The strategic placement of a bromine atom at the 2-position and a methyl carboxylate group at the 6-position significantly influences its electronic properties and, consequently, its spectroscopic signature.
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data (Predicted and Annotated)
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for similar imidazo[1,2-a]pyridine derivatives and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the anisotropic effects of the bicyclic ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-3 | 7.8 - 8.0 | s | - | The absence of a proton at C-2 leads to a singlet. The deshielding is due to the adjacent nitrogen and the electron-withdrawing bromine. |
| H-5 | 7.5 - 7.7 | d | 9.0 - 9.5 | Coupled to H-7. Positioned ortho to the ester group, it experiences some deshielding. |
| H-7 | 8.2 - 8.4 | d | 9.0 - 9.5 | Coupled to H-5. Significant deshielding is expected due to its position relative to the fused imidazole ring and the ester. |
| H-8 | 8.8 - 9.0 | s | - | This proton is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen and the anisotropic effect of the imidazole ring. |
| -OCH₃ | 3.9 - 4.1 | s | - | Typical chemical shift for a methyl ester group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the bromine will be significantly shifted, and the carbonyl carbon of the ester will appear at a characteristic downfield position.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 115 - 120 | The C-Br bond causes a significant upfield shift compared to an unsubstituted C-2. |
| C-3 | 110 - 115 | Shielded by the adjacent nitrogen atoms. |
| C-5 | 120 - 125 | Aromatic carbon with typical chemical shift. |
| C-6 | 125 - 130 | Attached to the electron-withdrawing carboxylate group, causing a downfield shift. |
| C-7 | 128 - 133 | Aromatic carbon deshielded by the fused ring system. |
| C-8 | 140 - 145 | Deshielded due to its proximity to the bridgehead nitrogen. |
| C-8a | 145 - 150 | Bridgehead carbon, typically deshielded. |
| -C=O | 160 - 165 | Characteristic chemical shift for a carbonyl carbon in an ester. |
| -OCH₃ | 50 - 55 | Typical chemical shift for a methyl ester carbon. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine.
| Parameter | Predicted Value | Justification |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 253.9691 Da | |
| Key Fragmentation | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Br]⁺ | Loss of the methoxy group, the entire ester group, and the bromine atom are expected fragmentation pathways. |
| Isotopic Pattern | Two major peaks of approximately equal intensity separated by 2 m/z units for the molecular ion. | This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ester) | 1710 - 1730 | Stretching |
| C-O (Ester) | 1200 - 1300 | Stretching |
| C=N, C=C (Aromatic) | 1500 - 1650 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 3000 | Stretching |
| C-Br | 500 - 600 | Stretching |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate substituted aminopyridine. The general strategy involves the construction of the imidazo[1,2-a]pyridine core followed by functional group manipulations.[1][2]
Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of this compound
-
Reactants: To a solution of Methyl 3-amino-6-bromopicolinate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to elute the product.
-
Isolation: Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure this compound as a solid.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data, derived from established chemical principles and analysis of related structures, serves as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery. The detailed interpretation of the expected NMR, MS, and IR data will aid in the unambiguous identification and characterization of this compound, while the outlined synthetic protocol offers a practical starting point for its preparation in a laboratory setting.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation, purity assessment, and the study of its interactions in biological systems.
While a publicly available, assigned ¹H NMR spectrum for this specific molecule is not readily found in the literature, this guide will provide a comprehensive, experience-based prediction and interpretation based on the well-established principles of NMR spectroscopy and data from closely related analogues.[2][3][4][5]
The Imidazo[1,2-a]pyridine Core: A Spectroscopic Overview
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure with a unique electronic distribution that gives rise to a characteristic ¹H NMR spectrum. The protons on the pyridine ring (H-5, H-7, and H-8) and the imidazole ring (H-2 and H-3) resonate in distinct regions, influenced by the electron-donating and electron-withdrawing effects of the nitrogen atoms and the aromatic ring currents.
General ¹H NMR Features of the Imidazo[1,2-a]pyridine Scaffold:
-
H-5: Typically the most deshielded proton on the pyridine ring due to its proximity to the bridgehead nitrogen, often appearing as a doublet.
-
H-7 and H-8: These protons on the pyridine ring usually appear in the aromatic region, with their chemical shifts and multiplicities influenced by substituents.
-
H-2 and H-3: The protons on the five-membered imidazole ring. Their chemical shifts are sensitive to substitution on the imidazole ring itself.
Predicted ¹H NMR Spectrum of this compound
The introduction of a bromine atom at the 2-position and a methyl carboxylate group at the 6-position significantly influences the chemical shifts and coupling patterns of the remaining protons on the imidazo[1,2-a]pyridine core.
Structure and Numbering:
References
- 1. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 2. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 3. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 5. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
13C NMR analysis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Methodological and Predictive Approach
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This compound represents a key functionalized intermediate within this class, valuable for further synthetic elaboration in drug discovery programs. As with any novel or specialized compound, unambiguous structural confirmation is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides one of the most definitive methods for molecular structure elucidation, offering a unique fingerprint of the carbon skeleton.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine bicyclic system is considered a "privileged scaffold" due to its recurrence in a wide array of biologically active molecules. Derivatives have been reported to possess antimicrobial, anticancer, and antiviral properties, making them attractive targets for pharmaceutical research.[1][2] The structural integrity of any new analogue, such as this compound, must be unequivocally established to ensure that subsequent biological and medicinal chemistry studies are built on a solid foundation. ¹³C NMR is a gold-standard technique for this purpose, as it directly probes the chemical environment of every unique carbon atom within the molecule.[3][4]
A Validated Workflow for ¹³C NMR Analysis
A trustworthy analysis begins long before the sample is placed in the spectrometer. The following workflow outlines a self-validating process from material synthesis to final data interpretation.
Analyte Synthesis and Sample Preparation
The acquisition of high-quality NMR data is critically dependent on the purity of the analyte and the careful preparation of the sample.
Representative Synthesis Protocol: The target compound can be synthesized via the condensation of an appropriate 2-aminopyridine with an α-halocarbonyl compound.[5][6] A common route involves reacting 2-amino-5-bromopyridine with a methyl bromopyruvate derivative, followed by cyclization.[6] A general procedure is outlined below:
-
Reaction Setup: To a solution of the appropriate 2-aminopyridine precursor in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl reagent.[7]
-
Cyclization: Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
Workup and Purification: After cooling, the reaction mixture is neutralized. The resulting crude product is extracted using an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound. Purity should be assessed (>95%) by ¹H NMR and LC-MS before proceeding.
NMR Sample Preparation Protocol:
-
Analyte Weighing: Accurately weigh 15-25 mg of the purified compound directly into a clean, dry NMR tube. The higher concentration is beneficial for the inherently less sensitive ¹³C nucleus.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Excellent solvating power for a wide range of polar organic molecules. Its carbon signal appears as a septet around 39.52 ppm, which is unlikely to overlap with most signals of the analyte.
-
CDCl₃ (Chloroform-d): A common choice for less polar compounds. Its carbon signal is a triplet at 77.16 ppm.
-
-
Standard Addition: Add a small drop of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point.
-
Homogenization: Securely cap the NMR tube and gently invert it several times, or briefly vortex, to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.
Experimental Workflow Diagram
The logical flow from synthesis to final spectral analysis is crucial for reproducible and reliable results.
Spectrometer Setup and Data Acquisition
The parameters used during the NMR experiment directly impact the quality of the final spectrum.
Standard ¹³C Acquisition Protocol:
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the sample's specific properties to maximize sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆). Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.
-
Parameter Setup:
-
Experiment: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). Proton decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[8]
-
Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including the carbonyl, are captured.[9]
-
Acquisition Time (AQ): Set to 1-2 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds. Quaternary carbons often have longer relaxation times. An adequate delay is crucial to allow for full relaxation between pulses, ensuring that these signals are not diminished in intensity.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
DEPT Experiments (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments. These techniques use polarization transfer from protons to carbons to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive peak assignment.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons are absent in both DEPT spectra.
-
Spectral Interpretation: A Predictive Approach
Without a pre-existing reference spectrum, interpretation relies on a combination of fundamental NMR principles and modern computational methods.
Molecular Structure and Carbon Numbering
A consistent numbering scheme is essential for clear communication and assignment.
Computational Chemical Shift Prediction
In modern organic chemistry, computational methods are routinely used to predict NMR spectra with high accuracy. The Density Functional Theory (DFT) approach, particularly with the Gauge-Invariant Atomic Orbital (GIAO) method, is a reliable tool.[10]
The typical workflow involves:
-
Conformational Search: Identify the lowest energy conformer(s) of the molecule.
-
Geometry Optimization: Optimize the molecular geometry using a suitable level of theory (e.g., B3LYP/cc-pVDZ).[10]
-
Shielding Calculation: Perform a GIAO NMR calculation on the optimized structure to compute the isotropic magnetic shielding constants for each carbon atom.
-
Conversion to Chemical Shift: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the shielding constant of TMS calculated at the same level of theory (δ = σ_TMS - σ_nucleus).
While a full calculation is beyond the scope of this guide, the expected chemical shifts can be reliably estimated based on these principles and data from similar structures.
Predicted ¹³C NMR Data and Signal Assignments
The following table summarizes the expected chemical shift ranges and assignments for each carbon in this compound, assuming DMSO-d₆ as the solvent.
| Carbon Atom | Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Justification |
| C2 | C-Br | 108 - 115 | Quaternary carbon directly attached to bromine. The electron-withdrawing nature of bromine would suggest deshielding, but the "heavy atom effect" often leads to significant shielding (an upfield shift). This region is characteristic for C-Br in similar heterocyclic systems. |
| C3 | CH | 120 - 126 | Aromatic CH in the five-membered imidazole ring. Its chemical shift is influenced by the adjacent bridgehead nitrogen (N4) and the C2-Br group. |
| C5 | CH | 125 - 130 | Aromatic CH on the pyridine ring. It is positioned ortho to the bridgehead nitrogen (N1) and is expected to be one of the more deshielded CH carbons in the pyridine ring. |
| C6 | C-COOCH₃ | 118 - 124 | Quaternary carbon attached to the electron-withdrawing methyl carboxylate group. It is also adjacent to C5 and C7. |
| C7 | CH | 115 - 120 | Aromatic CH on the pyridine ring. It is expected to be influenced by the ester at C6 and the adjacent C8. |
| C8 | CH | 110 - 116 | Aromatic CH on the pyridine ring. It is positioned ortho to the bridgehead nitrogen N4 and is typically found at a relatively upfield position for aromatic carbons. |
| C9 | C (Bridgehead) | 140 - 146 | Quaternary bridgehead carbon, part of both the imidazole and pyridine rings. Its position between two nitrogen atoms results in significant deshielding, placing it downfield. |
| C10 | C=O | 163 - 168 | Carbonyl carbon of the ester group. These carbons are highly deshielded due to the double bond to one oxygen and a single bond to another, consistently appearing in this downfield region.[11] |
| C13 | -OCH₃ | 52 - 56 | sp³-hybridized methyl carbon of the ester group. This is a typical chemical shift for methoxy carbons attached to a carbonyl group. |
Applications in a Drug Development Context
The rigorous structural characterization via ¹³C NMR is not merely an academic exercise; it is a critical component of the drug development pipeline.
-
Quality Control (QC): For any synthesized batch of an active pharmaceutical ingredient (API) or intermediate, the ¹³C NMR spectrum serves as a definitive fingerprint. It can instantly confirm the identity and structural integrity of the compound and can reveal the presence of impurities or isomeric byproducts that might be missed by other methods.[4]
-
Reaction Monitoring: ¹³C NMR can be used to monitor the progress of a chemical reaction, observing the disappearance of starting material signals and the appearance of product signals, providing mechanistic insights.
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, subtle changes to a molecular scaffold are made to optimize biological activity. ¹³C NMR confirms that the intended chemical modification has occurred at the correct position, ensuring that SAR data is reliable.
-
Fragment-Based Drug Discovery (FBDD): NMR techniques are central to FBDD, where the binding of small molecular fragments to a biological target is monitored.[12][13] The ¹³C chemical shifts of a ligand like this compound can change upon binding to a protein, providing valuable information about the binding site and interaction mode.
Conclusion
The analysis of this compound by ¹³C NMR spectroscopy presents a classic challenge in the characterization of novel chemical entities. This guide has established a comprehensive and self-validating framework to address this challenge. By integrating meticulous experimental protocols for synthesis and data acquisition with the predictive power of computational chemistry and foundational NMR principles, researchers can confidently elucidate and verify the structure of this, and other, novel compounds. This rigorous approach ensures data integrity, which is the bedrock of successful research, discovery, and development in the pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchmap.jp [researchmap.jp]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a key building block in the synthesis of bioactive molecules, understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This document will delve into the anticipated fragmentation patterns under both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry, providing detailed experimental protocols and explaining the rationale behind the observed fragmentation pathways.
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₉H₇BrN₂O₂) is a substituted imidazo[1,2-a]pyridine, a scaffold known for its wide range of biological activities.[1][2] The accurate mass determination and structural elucidation of this compound and its analogs are paramount in drug discovery and development.[3][4] Mass spectrometry serves as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information.[4][5]
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₉H₇BrN₂O₂ | [6][7][8] |
| Molecular Weight | 255.07 g/mol | [6][8][9] |
| CAS Number | 1042141-37-6 | [6][8][10] |
This guide will explore the two most common ionization techniques, EI-MS and ESI-MS, and predict the fragmentation behavior of the title compound, providing a roadmap for researchers working with this and related molecular architectures.
Experimental Protocols for Mass Spectrometric Analysis
The choice of ionization technique and experimental parameters is critical for obtaining high-quality mass spectra. Below are recommended starting protocols for both EI-MS and ESI-MS analysis of this compound.
Electron Impact Mass Spectrometry (EI-MS) Protocol
EI-MS is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[11]
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.[12]
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved before injection.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1 µL | To avoid column overloading. |
| Injector Temperature | 250 °C | To ensure complete vaporization. |
| Carrier Gas | Helium at 1 mL/min | Provides good separation efficiency. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | To ensure elution of the analyte. |
| Ion Source Temp. | 230 °C | A standard temperature for EI.[12] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[12] |
| Mass Range | m/z 40-350 | To detect the molecular ion and key fragments. |
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), making it ideal for determining the molecular weight of the analyte.[13][14]
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile | Formic acid aids in protonation. |
| Gradient | 10-95% B over 10 minutes | To elute the compound from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Ionization Mode | Positive | The imidazopyridine nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 kV | To generate a stable electrospray. |
| Drying Gas Temp. | 325 °C | To desolvate the ions. |
| Drying Gas Flow | 8 L/min | To facilitate desolvation. |
| Mass Range | m/z 100-400 | To observe the [M+H]⁺ ion and any adducts. |
Predicted Fragmentation Patterns and Mechanisms
The fragmentation of this compound is dictated by the stability of the resulting ions and neutral losses. The presence of the bromine atom, the ester group, and the bicyclic heteroaromatic core all contribute to the observed fragmentation pathways.
Electron Impact (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) will be observed, and its isotopic pattern will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 254 and 256, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key Predicted EI Fragmentations:
| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |
| 254 | [C₉H₇BrN₂O₂]⁺˙ | - |
| 223 | [C₈H₄BrN₂O]⁺˙ | ˙OCH₃ |
| 195 | [C₈H₄BrN₂]⁺˙ | CO |
| 175 | [C₉H₇N₂O₂]⁺ | ˙Br |
| 144 | [C₈H₄N₂O]⁺˙ | ˙Br, ˙OCH₃ |
| 116 | [C₇H₄N₂]⁺˙ | ˙Br, ˙OCH₃, CO |
The initial fragmentation is expected to involve the loss of the methoxy radical (˙OCH₃) from the ester group, a common fragmentation pathway for methyl esters, to form a stable acylium ion at m/z 223.[11] Subsequent loss of carbon monoxide (CO) would yield the ion at m/z 195. Another significant fragmentation pathway is the loss of the bromine radical (˙Br), leading to an ion at m/z 175.
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation
In positive ion ESI-MS, the compound will be readily protonated, likely on the more basic nitrogen of the pyridine ring, to form the [M+H]⁺ ion at m/z 255/257. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Key Predicted ESI-MS/MS Fragmentations:
| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |
| 255 | [C₉H₈BrN₂O₂]⁺ | - |
| 223 | [C₈H₄BrN₂O]⁺ | CH₃OH |
| 195 | [C₈H₄BrN₂]⁺ | CH₃OH, CO |
| 176 | [C₉H₈N₂O₂]⁺ | Br |
| 144 | [C₈H₄N₂O]⁺ | Br, CH₃OH |
A characteristic fragmentation of protonated imidazo[1,2-a]pyridines involves cleavages around the fused ring system.[1] For the title compound, the loss of methanol (CH₃OH) from the protonated molecular ion is a likely fragmentation pathway, yielding an ion at m/z 223. This can be followed by the loss of carbon monoxide to give the fragment at m/z 195. Another possibility is the loss of a bromine atom, although this may be less favorable than in EI.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Impact mass spectrometry is expected to yield a complex fragmentation pattern, providing a detailed fingerprint of the molecule, with key fragments arising from the loss of the methoxy radical, carbon monoxide, and the bromine atom. Electrospray ionization, on the other hand, will readily produce the protonated molecular ion, and subsequent MS/MS analysis is predicted to show characteristic losses of methanol and carbon monoxide. The protocols and predicted fragmentation pathways outlined in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, facilitating the rapid and accurate characterization of this important heterocyclic compound.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. netpharmalab.es [netpharmalab.es]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1042141-37-6 | this compound - Moldb [moldb.com]
- 7. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1042141-37-6 [m.chemicalbook.com]
- 9. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]
- 10. This compound, CAS [[1042141-37-6]] | BIOZOL [biozol.de]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrospray ionization and matrix-assisted laser desorption/ionization mass spectrometric investigation of an imidazolato-bridged Cu-Zn complex that mimics superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Keystone Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically approved drugs and promising therapeutic candidates.[1][2] Its rigid, bicyclic structure and rich electronic properties provide an excellent framework for developing potent and selective modulators of various biological targets. Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5] The strategic functionalization of the imidazo[1,2-a]pyridine ring system is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various functionalized derivatives, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate has emerged as a particularly versatile and valuable building block for the construction of complex molecular architectures.
This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this compound, from its synthesis to its application in state-of-the-art cross-coupling methodologies. We will delve into the mechanistic rationale behind experimental choices and provide field-proven insights to empower your research and development efforts.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 1042141-37-6 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
The structure of this compound is characterized by the fusion of an imidazole ring and a pyridine ring. The bromine atom at the 2-position and the methyl ester at the 6-position are key functional handles that enable a diverse range of chemical transformations. The electron-withdrawing nature of the methyl carboxylate group can influence the reactivity of the pyridine ring, while the bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Building Block
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted 2-aminopyridine. A representative synthetic route is outlined below. The initial step often involves the construction of the imidazo[1,2-a]pyridine core, followed by functional group manipulations to introduce the bromo and methyl ester moieties.
A common strategy for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone.[6][7][8] For the synthesis of the parent 6-bromoimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine can be reacted with chloroacetaldehyde.[9]
Representative Synthesis Workflow:
Caption: A potential synthetic pathway to the title compound.
Detailed Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine
This protocol describes the synthesis of the core scaffold, which can then be further functionalized.
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium hydroxide
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 equiv), 40% chloroacetaldehyde aqueous solution (1.2 equiv), sodium hydroxide (1.2 equiv), and methanol.[9]
-
Stir the mixture at 55 °C for 12 hours.
-
After the reaction is complete, add water and ethyl acetate to the reaction mixture.
-
Separate the organic phase, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to afford 6-bromoimidazo[1,2-a]pyridine as a light brown crystal.[9]
The Power of Palladium: Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][10][11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted imidazo[1,2-a]pyridines.[13][14] The reaction involves the coupling of the bromo-substituted core with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[14]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (if using an aqueous base)
Procedure:
-
In a dry reaction flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-imidazo[1,2-a]pyridine-6-carboxylate.
Expert Insight: The choice of ligand on the palladium catalyst is crucial. For heteroaromatic substrates, electron-rich and bulky phosphine ligands often improve reaction efficiency by promoting the oxidative addition and reductive elimination steps.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct introduction of terminal alkynes at the 2-position of the imidazo[1,2-a]pyridine core, a valuable transformation for generating rigid linkers and accessing further chemical space.[16][17][18] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[16]
Catalytic Cycle of Sonogashira Coupling:
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The following is a general protocol for the Sonogashira coupling of a related bromopyridine derivative, which can be adapted for this compound.[17]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the solvent and stir for a few minutes.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-imidazo[1,2-a]pyridine-6-carboxylate.
Expert Insight: The copper co-catalyst is crucial for the deprotonation of the terminal alkyne and its transfer to the palladium center. In some cases, copper-free Sonogashira protocols have been developed to avoid potential issues with copper contamination in the final product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, a common motif in pharmaceuticals.[10][11][12] This reaction allows for the coupling of the 2-bromo position of our building block with a wide variety of primary and secondary amines.[12]
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
The following general protocol for the amination of a 2-bromopyridine can be adapted for this compound.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.5 equiv)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine coordinated to the palladium center.
Applications in Drug Discovery: A Scaffold for Innovation
The derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities of the parent scaffold.[1][3][4][5] The ability to readily introduce a wide range of substituents at the 2-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
The imidazo[1,2-a]pyridine core is present in several marketed drugs, including:
-
Zolpidem: A sedative-hypnotic for the treatment of insomnia.[19]
-
Alpidem: An anxiolytic agent.[19]
-
Olprinone: A cardiotonic agent for the treatment of heart failure.[19]
Furthermore, imidazo[1,2-a]pyridine derivatives have shown promise as:
-
Antituberculosis agents: Certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1]
-
Anticancer agents: Derivatives of this scaffold have been investigated as inhibitors of various kinases and have shown cytotoxic effects against several cancer cell lines.[20]
-
Anti-inflammatory agents: The imidazo[1,2-a]pyridine nucleus has been explored for the development of novel anti-inflammatory drugs.
The ester functionality at the 6-position of the title building block can be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This opens up another avenue for SAR studies, as exemplified by the potent biological activities of imidazo[1,2-a]pyridine-carboxamides.[1][4]
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a high-value building block that provides a gateway to a rich chemical space of biologically relevant molecules. Its dual functionality allows for sequential and diverse modifications, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening and lead optimization. The palladium-catalyzed cross-coupling reactions detailed in this guide represent robust and reliable methods for the derivatization of this core, empowering chemists to rationally design and synthesize the next generation of imidazo[1,2-a]pyridine-based therapeutics. As our understanding of the biological roles of targets amenable to modulation by this scaffold grows, the importance of versatile building blocks like this compound will undoubtedly continue to increase.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives
Preamble: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2] This fused bicyclic 5-6 heterocycle, an isostere of purine and indole, serves as the foundational structure for a multitude of commercial drugs, including Zolpidem (anxiolytic), Olprinone (cardiotonic), and Soraprazan (anti-ulcer).[1][3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal template for interacting with a wide array of biological targets, making it a focal point for drug discovery efforts.[5][6][7]
This guide provides a comprehensive overview of the modern drug discovery process for novel imidazo[1,2-a]pyridine derivatives. We will traverse the journey from rational design and synthesis to biological evaluation and mechanism-of-action studies, grounding our discussion in field-proven insights and authoritative protocols.
Part 1: The Synthetic Cornerstone - Constructing the Core and its Analogs
The discovery of novel derivatives is fundamentally enabled by synthetic chemistry. The choice of synthetic route dictates the diversity and complexity of the molecules that can be generated. The versatility of the imidazo[1,2-a]pyridine system is reflected in the numerous strategies developed for its synthesis.
Foundational Synthetic Strategies
Classical methods often rely on the condensation of 2-aminopyridines with various synthons. A widely adopted and efficient approach involves the reaction with α-haloketones.[5] More recent advancements have focused on improving efficiency, atom economy, and environmental footprint through multi-component reactions (MCRs) and transition-metal-catalyzed C-H functionalization.[8][9]
A general workflow for the discovery and initial evaluation of novel derivatives is outlined below.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
Technical Guide: Stability and Storage of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Abstract
This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1042141-37-6), a key intermediate in pharmaceutical research and development. The document synthesizes information on the inherent chemical properties of the imidazo[1,2-a]pyridine scaffold and its substituents to predict potential degradation pathways. Furthermore, it outlines a robust framework for stability assessment, drawing from internationally recognized guidelines, to ensure the integrity and reliability of this compound in research and drug development settings. This guide is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this molecule.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for designing molecules that interact with a wide range of biological targets.[][4] this compound is a functionalized derivative that serves as a versatile building block in the synthesis of more complex pharmaceutical agents.[5] The stability of such intermediates is paramount, as the presence of degradants can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6]
This guide will delve into the critical aspects of maintaining the chemical integrity of this compound, from routine storage to comprehensive stability evaluation.
Physicochemical Properties and Molecular Structure
Understanding the inherent properties of a molecule is the first step in developing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 1042141-37-6 | [5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5] |
| Molecular Weight | 255.07 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | Room Temperature, in a cool, dry place | [5][7] |
The structure of this compound features an electron-rich imidazo[1,2-a]pyridine core, a bromine substituent at the 2-position, and a methyl ester at the 6-position. Each of these functional groups contributes to the molecule's overall reactivity and potential instability.
Caption: Chemical structure of this compound.
Recommended Storage and Handling Conditions
Based on information from various chemical suppliers and the general nature of heterocyclic compounds, the following conditions are recommended to ensure the long-term stability of this compound.
Core Storage Protocol
-
Temperature: Store at room temperature (20-25°C). Avoid excessive heat.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[7] The imidazo[1,2-a]pyridine ring is electron-rich and can be susceptible to oxidation.[][8] An inert atmosphere minimizes the risk of oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry place.[9] The compound is a solid, and the presence of moisture could facilitate hydrolysis of the methyl ester group.
-
Light: Protect from light.[10] Aromatic bromine compounds can be susceptible to photolytic cleavage. Storing in amber vials or in a dark location is a necessary precaution.[10]
Handling Procedures
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Avoid contact with strong oxidizing agents.
-
For transfers, especially for long-term storage, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[11][12]
Potential Degradation Pathways
While specific degradation studies for this molecule are not publicly available, we can infer potential pathways based on its chemical structure. These hypotheses form the basis for designing robust stability and forced degradation studies.
-
Hydrolysis: The methyl ester at the 6-position is a potential site for hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield the corresponding carboxylic acid.[13]
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to oxidation.[][8] This could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic halides can undergo photolytic C-Br bond cleavage, leading to the formation of debrominated impurities.[14] Exposure to UV or even strong visible light could initiate this degradation pathway.
Caption: Plausible degradation pathways for the subject compound.
A Framework for Stability Assessment
To rigorously define the stability of this compound, a systematic approach based on the International Council for Harmonisation (ICH) guidelines is recommended.[5][9] This involves both forced degradation studies and long-term stability testing.
Forced Degradation (Stress Testing)
The goal of stress testing is to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16] This is typically performed on a single batch of the compound.[7]
Experimental Protocol for Forced Degradation:
-
Preparation: Prepare solutions or suspensions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For solid-state thermal and photostability, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress (Solid): 80°C for 48 hours.
-
Photostability (Solid): Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][15] A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.[15]
-
-
Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The goal is to achieve 5-20% degradation of the parent compound.[16][17]
-
Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure that no degradants co-elute.[7]
Long-Term and Accelerated Stability Studies
Formal stability studies are designed to establish a re-test period for the compound under defined storage conditions.[5] These studies should be conducted on at least three primary batches.[15][18]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
The samples should be stored in containers that simulate the proposed packaging for storage and distribution.[18] The analytical testing should monitor for changes in appearance, assay, and the formation of degradation products.
Caption: A logical workflow for the stability assessment of a new chemical entity.
Conclusion
This compound is a stable solid when stored under appropriate conditions. The primary risks to its integrity are exposure to moisture, light, and atmospheric oxygen. Adherence to the recommended storage conditions—a cool, dry, dark environment under an inert atmosphere—is crucial for preserving its quality. For drug development professionals, conducting thorough stability studies as outlined by ICH guidelines is a non-negotiable step to ensure the reliability of this intermediate in the synthesis of new drug candidates and to establish a scientifically justified re-test period.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. database.ich.org [database.ich.org]
- 6. acdlabs.com [acdlabs.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety | Expert Chemical Data China [pipzine-chem.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. legacy.sae.org [legacy.sae.org]
- 14. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snscourseware.org [snscourseware.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate for Accelerated Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] Its functionalization is a critical step in the synthesis of novel chemical entities for drug discovery pipelines. This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, a versatile building block for creating diverse molecular libraries. We delve into the mechanistic rationale behind protocol choices, offer a detailed, step-by-step experimental workflow, and present a systematic guide to reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction with a high-value heterocyclic substrate.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] Marketed drugs such as Zolpidem and Alpidem feature this core, underscoring its therapeutic relevance.[1][2] The ability to strategically modify this scaffold is paramount for developing next-generation therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[5][6][7] Its high functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid derivatives make it an indispensable tool in organic synthesis.[8][9]
This application note focuses on this compound[10][11], an electron-deficient heteroaryl bromide. The presence of the electron-withdrawing methyl ester group and the pyridine nitrogen atom introduces specific electronic and coordination properties that must be considered for successful and high-yielding coupling reactions.
Reaction Principle: Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][12] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine substrate. The electron-deficient nature of the pyridine ring generally facilitates this step.[12]
-
Transmetalation : The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This step is base-mediated; the base activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transfer.[13]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][12]
A critical consideration for N-heterocyclic substrates like imidazo[1,2-a]pyridines is the potential for the pyridine nitrogen to coordinate with the palladium center, which can sometimes inhibit catalysis.[14][15] The choice of a suitable bulky ligand is therefore essential to prevent catalyst deactivation and promote the desired catalytic turnover.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols & Data
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂ (2-5 mol%), Pd(PPh₃)₄ (5 mol%), or a combination of a Pd source like Pd₂(dba)₃ (2 mol%) with a ligand.
-
Ligand (if required): e.g., SPhos, XPhos, or other bulky phosphine ligands (4-10 mol%).
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0–3.0 equiv).
-
Solvents: Anhydrous and degassed 1,4-dioxane, toluene, or DMF. Degassed water.
-
Inert Gas: High-purity Argon or Nitrogen.
-
Work-up Reagents: Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point. Optimization may be required for specific boronic acid partners.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 255 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL total) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the starting bromide.[14]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling with various classes of arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | >95 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 70-80 |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory technique. Optimization is often necessary.
Optimization and Troubleshooting
Achieving high yields requires careful consideration of several interacting parameters.[5] This section provides a framework for logical optimization and troubleshooting.
Key Parameters for Optimization
-
Catalyst System (Palladium & Ligand): The choice of ligand is critical.[16] While Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) often provide superior results for heteroaryl couplings by promoting efficient reductive elimination and preventing catalyst inhibition.[16][17]
-
Base Selection: The base's role is to facilitate transmetalation.[6][16]
-
K₂CO₃: A common, mild base suitable for many couplings.
-
K₃PO₄: A stronger base, often effective in challenging or sterically hindered couplings.[16]
-
Cs₂CO₃: A strong, highly soluble base that can accelerate reactions but may not be compatible with base-sensitive functional groups.
-
-
Solvent System: A mixture of an organic solvent (dioxane, toluene, DMF) and water is common. Water can play a beneficial role in the transmetalation step.[16][18] For substrates or reagents sensitive to hydrolysis (like protodeboronation), anhydrous conditions may be required.[16]
-
Temperature: Reaction rates increase with temperature, but so do side reactions. A typical range is 80-120 °C.[19] If decomposition is observed, lowering the temperature is advised.
Troubleshooting Common Issues
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
-
Issue: Low or No Conversion
-
Cause: Inactive catalyst, poor reagent quality, or insufficient temperature.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and properly degassed.[16] Screen a more active catalyst system, such as one employing a Buchwald ligand.[17] Incrementally increase the reaction temperature.
-
-
Issue: Protodeboronation
-
Cause: The boronic acid is consumed by a proton source before it can transmetalate. This is a common side reaction with heteroaromatic boronic acids.[16]
-
Solution: Use the corresponding boronic acid pinacol ester (Bpin), which is more stable.[16] Switch to a weaker, non-aqueous base like CsF or KF.[16] Ensure strictly anhydrous conditions. Increasing the reaction rate with a more active catalyst can also help the desired coupling outcompete this side reaction.[16]
-
-
Issue: Homocoupling of Boronic Acid
-
Cause: This side reaction, forming an Ar'-Ar' dimer, is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[12]
-
Solution: Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere throughout.
-
-
Issue: Dehalogenation of Starting Material
-
Cause: The bromo-substituent is replaced by a hydrogen atom. This can be caused by certain bases or impurities.
-
Solution: Screen different bases. Ensure the boronic acid is of high purity.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are expensive and can be toxic. Avoid inhalation of fine powders.
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for generating libraries of novel, functionalized imidazo[1,2-a]pyridine derivatives. Success hinges on the rational selection of the catalyst system, base, and solvent to match the specific electronic properties of the substrate. By following the detailed protocols and applying the systematic troubleshooting guide presented here, researchers can efficiently and reliably synthesize target molecules, accelerating the pace of discovery in medicinal chemistry and related fields.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 1042141-37-6 | this compound - Moldb [moldb.com]
- 11. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. This scaffold is present in a variety of commercial drugs, including the anxiolytic alpidem and the hypnotic zolpidem. Its unique structural and electronic properties allow for diverse biological activities, making it a focal point for the development of new therapeutic agents. The functionalization of the imidazo[1,2-a]pyridine ring system is therefore of paramount importance for generating novel molecular entities with enhanced potency and selectivity.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer a mild and efficient means to introduce a wide array of substituents onto heterocyclic cores.[1] This application note provides detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on a key building block, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate . The presence of the electron-withdrawing methyl carboxylate group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.
Synthesis of the Starting Material: this compound
The synthesis of the title compound can be achieved through a well-established cyclization reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[2] In this case, the commercially available Methyl 5-aminopyridine-2-carboxylate serves as the ideal starting material.[3][4]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via a condensation and cyclization reaction.
Reaction Scheme: (An image of the reaction scheme would be placed here, showing Methyl 5-aminopyridine-2-carboxylate reacting with bromoacetaldehyde or a suitable equivalent to form this compound)
Materials:
-
Methyl 5-aminopyridine-2-carboxylate
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve bromoacetaldehyde diethyl acetal (1.2 equivalents) in a minimal amount of ethanol. Add a 48% aqueous solution of hydrobromic acid (2.0 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours to generate bromoacetaldehyde in situ.
-
Condensation and Cyclization: To the solution containing bromoacetaldehyde, add Methyl 5-aminopyridine-2-carboxylate (1.0 equivalent). Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an organohalide with a boronic acid or ester.[6][7]
Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Reaction Principle: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand (e.g., XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (3 mol%), and SPhos (6 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene/H₂O | 100 | High |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | Moderate |
Note: Yields are generalized and optimization for specific substrates is recommended.[8][9]
Section 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11]
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0). Concurrently, the copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.5 eq) and the terminal alkyne (1.2 eq).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | RT | High |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPEA | DMF | 60 | High |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | Toluene | 70 | Moderate |
Note: The presence of an electron-withdrawing group on the aryl bromide generally promotes the oxidative addition step.[13][14]
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][15]
Protocol 4: Buchwald-Hartwig Amination of this compound
Reaction Principle: This reaction follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[5] The choice of a strong, non-nucleophilic base and an electron-rich, bulky phosphine ligand is crucial for high efficiency.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or a suitable Buchwald ligand (e.g., RuPhos, BrettPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | Dioxane | 110 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | Moderate |
Note: The use of strong bases like NaOtBu is common, but for base-sensitive substrates, milder bases like K₃PO₄ can be employed, potentially requiring longer reaction times or higher temperatures.[15][18]
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and versatile methods for the functionalization of this compound. These protocols offer a gateway to a diverse range of novel imidazo[1,2-a]pyridine derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. The provided reaction conditions serve as a strong starting point, and optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.
References
- 1. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. chembk.com [chembk.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. orgosolver.com [orgosolver.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Experimental Protocols for Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Introduction: The Privileged Scaffold and a Versatile Building Block
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals, including the sedative-hypnotic Zolpidem and the cardiotonic agent Olprinone.[1] Molecules built upon this scaffold have demonstrated a vast therapeutic spectrum, with activities including anticancer, antituberculosis, anti-inflammatory, and anti-infective properties.[2][3][4] The scaffold's unique electronic and steric features allow it to serve as a versatile template for interacting with various biological targets.
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6) is a highly valuable derivative of this core structure. It serves as a pivotal building block for drug discovery and development professionals. The strategic placement of a bromine atom at the C2 position provides a reactive handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its properties, safe handling, and detailed protocols for its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Compound Profile and Safety Precautions
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1042141-37-6 | [5][6] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5][7] |
| Molecular Weight | 255.07 g/mol | [6][8] |
| Appearance | Off-white to yellow solid (typical) | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [5][9][10] |
Health and Safety Information
While a specific, comprehensive safety data sheet for this exact compound is not publicly detailed, data from structurally related 2-bromo-heterocycles provides a strong basis for safe handling protocols.[11][12][13]
GHS Hazard Statements (Anticipated):
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[13]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[12] After handling, wash hands thoroughly.[13]
-
Spills: In case of a spill, avoid breathing dust. Shut off all ignition sources. Carefully sweep up the material, place it in a sealed container for disposal, and decontaminate the area.[9][13]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. For this compound, this reaction is the principal method for introducing a wide array of aryl, heteroaryl, and vinyl substituents at the C2 position, generating novel analogues for biological screening.[15]
Reaction Principle and Causality
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[16] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, typically facilitated by a base which activates the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Causality Behind Component Selection:
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, modern systems using a palladium(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) are often more efficient, especially for heteroaromatic substrates where catalyst poisoning can be a concern.[17]
-
Base: A base is essential for the transmetalation step.[16] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice can influence reaction rate and yield, with stronger bases often being more effective.[17]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15][17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Round-bottom flask or microwave vial, condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (0.03 equiv) and SPhos (0.06 equiv) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.[15]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the final product.[17]
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[18] This reaction allows for the direct coupling of primary or secondary amines to the C2 position of the imidazo[1,2-a]pyridine core, providing access to a diverse chemical space of amine derivatives.
Reaction Principle and Causality
Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst and follows a catalytic cycle.[19]
-
Oxidative Addition: Pd(0) adds to the C-Br bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst.[19][20]
Causality Behind Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are required to promote the reductive elimination step and prevent catalyst decomposition.[20] The combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand is standard.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in other side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or K₃PO₄ can be used for more sensitive substrates.[18][20]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are required to ensure the base remains active and to prevent unwanted side reactions. As with all palladium catalysis, the solvent must be rigorously degassed.[20]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound. Due to the air- and moisture-sensitivity of the reagents, use of a glovebox or advanced Schlenk line techniques is highly recommended.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
(±)-BINAP or XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or sealable reaction vial, magnetic stir bar
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox): To a dry, sealable reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv), the phosphine ligand (e.g., BINAP, 0.03 equiv), and the base (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.[20]
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate at 80-110 °C.[20]
-
Monitoring: Stir the reaction vigorously. Progress can be monitored by quenching a small aliquot and analyzing by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully unseal the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography.
General Experimental Workflow
The successful execution of either protocol relies on a systematic and rigorous workflow to ensure reproducibility and high purity of the final compounds.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. This compound, CasNo.1042141-37-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. This compound | 1042141-37-6 [m.chemicalbook.com]
- 7. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1042141-37-6 | this compound - Moldb [moldb.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 12428957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. 112581-95-0 Cas No. | 2-Bromoimidazo[1,2-a]pyridine | Apollo [store.apolloscientific.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to the broad therapeutic potential of its derivatives.[1] While direct comprehensive studies on this specific molecule are emerging, the extensive body of research on analogous imidazo[1,2-a]pyridine compounds strongly supports its investigation as a potential anticancer agent. Derivatives of this scaffold have demonstrated potent activities, including the inhibition of critical cell signaling pathways such as PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[2][3][4] These application notes provide a detailed guide for researchers to explore the anticancer properties of this compound, offering theoretical frameworks, experimental protocols, and data interpretation strategies based on the established activities of this promising class of compounds.
Introduction to the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the backbone of several clinically used drugs.[1] In the context of oncology, this scaffold has been extensively explored, leading to the development of potent inhibitors of various protein kinases.[5] The rationale for investigating this compound is predicated on the established anticancer activities of its structural congeners. These activities include, but are not limited to:
-
Kinase Inhibition: A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway.[2][6] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.
-
Induction of Apoptosis: Numerous studies have shown that imidazo[1,2-a]pyridine compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[7][8][9]
-
Cell Cycle Arrest: The disruption of the normal cell cycle is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, most commonly at the G2/M phase, thereby preventing cancer cell division.[2][4]
Postulated Mechanism of Action
Based on the current understanding of the imidazo[1,2-a]pyridine scaffold, the primary hypothesis for the anticancer activity of this compound is its role as an inhibitor of the PI3K/Akt/mTOR pathway. The proposed mechanism is illustrated below.
Caption: Hypothesized mechanism of action for this compound.
In Vitro Applications and Protocols
Assessment of Cytotoxicity
The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be guided by reported IC50 values of similar compounds, typically from 0.1 to 100 µM.[2][3][10] Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cancer Cell Line | IC50 (µM) - Representative Data |
| Breast (MCF-7) | 15.2 |
| Lung (A549) | 21.8 |
| Colon (HCT116) | 12.5 |
| Melanoma (A375) | 9.7[2] |
Note: The IC50 values presented are hypothetical and for illustrative purposes, with the exception of the A375 cell line which is based on a related compound.[2]
Evaluation of Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, PI staining of DNA content is analyzed by flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.
Western Blotting for Mechanistic Insights
To confirm the hypothesized mechanism of action, western blotting can be used to assess the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway and apoptosis regulation.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Applications
Should in vitro studies yield promising results, the efficacy of this compound can be evaluated in preclinical animal models.
Protocol: Xenograft Tumor Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: General workflow for an in vivo xenograft study.
Conclusion and Future Directions
This compound represents a promising candidate for anticancer drug discovery, building upon the well-established therapeutic potential of the imidazo[1,2-a]pyridine scaffold. The protocols outlined in these application notes provide a comprehensive framework for its systematic evaluation. Future research should focus on confirming its precise molecular targets through kinase profiling and exploring its efficacy in combination with other chemotherapeutic agents to identify potential synergistic effects.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. chemmethod.com [chemmethod.com]
Application Notes & Protocols: Antibacterial Studies of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide to evaluating the antibacterial potential of a specific derivative, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate . We present detailed, field-proven protocols for determining its inhibitory activity against clinically relevant bacteria, discuss the scientific rationale behind the experimental design, and propose a hypothetical mechanism of action based on related compounds. This guide is intended to equip researchers with the necessary tools to rigorously assess this compound's viability as a potential antibacterial lead.
Scientific Background & Rationale
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has been extensively explored in drug discovery.[1] Marketed drugs like Zolpidem and Alpidem contain this core, highlighting its pharmacological acceptance. In the antibacterial realm, this scaffold is attractive due to its synthetic tractability and its documented activity against various pathogens.[4][5]
The specific compound, This compound , incorporates two key features that rationalize its investigation:
-
The Imidazo[1,2-a]pyridine Core: Provides a rigid, three-dimensional structure that can effectively interact with biological targets.
-
Bromo- Substitution: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. It can modulate lipophilicity, metabolic stability, and target binding affinity.
Studies on similar imidazo[1,2-a]pyridine derivatives have suggested that they can act as narrow-spectrum inhibitors by targeting essential bacterial processes. One such target is the FtsZ protein, a tubulin homolog that is critical for bacterial cell division.[6] Inhibition of FtsZ polymerization prevents the formation of the Z-ring at the division site, leading to filamentation and eventual cell death. This provides a promising, and potentially less resistance-prone, mechanism to investigate.
Compound Profile
| Property | Details |
| Compound Name | This compound |
| CAS Number | 1042141-37-6[7] |
| Molecular Formula | C₉H₇BrN₂O₂[7][8] |
| Molecular Weight | 255.07 g/mol [9] |
| Structure |
Experimental Workflow for Antibacterial Evaluation
The following diagram outlines the comprehensive workflow for assessing the antibacterial activity of a novel compound, from initial screening to quantitative analysis.
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Principle
A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the concentration in the first well showing no visible turbidity is recorded as the Minimum Inhibitory Concentration (MIC). This quantitative assay is the gold standard for susceptibility testing.[11]
Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This stock will be used for creating working dilutions.
-
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. However, its final concentration in the assay wells should typically be kept below 1% (v/v) to avoid any intrinsic antibacterial or growth-inhibitory effects. A solvent toxicity control is mandatory.
-
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[12]
Step 3: Preparation of Serial Dilutions in Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
In the first column (e.g., column 1), add 200 µL of the test compound diluted in CAMHB to twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial transfer across the plate to column 10. Discard the final 100 µL from column 10.
-
Rationale: This process creates a concentration gradient of the test compound across the plate. Columns 11 and 12 are reserved for controls.
-
Step 4: Inoculation and Controls
-
Add 100 µL of the diluted bacterial inoculum (from Step 2.4) to wells in columns 1 through 11. This will bring the final volume to 200 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Set up essential controls in the remaining wells:
-
Column 11 (Growth Control): 100 µL CAMHB + 100 µL bacterial inoculum. This well contains no compound and should show robust growth.
-
Column 12 (Sterility Control): 200 µL of sterile CAMHB only. This well should remain clear and ensures the medium is not contaminated.
-
Solvent Control (Optional but Recommended): Run a separate dilution series with the highest concentration of DMSO used in the assay to confirm it has no effect on bacterial growth.
-
Step 5: Incubation and Interpretation
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).[12]
Data Presentation
Results should be tabulated to allow for clear comparison across different bacterial strains and against standard antibiotics.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | [Experimental Value] | [Experimental Value] |
| Bacillus subtilis | Positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Negative | [Experimental Value] | [Experimental Value] |
Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Division
Based on literature for related imidazo[1,2-a]pyridine compounds, a plausible mechanism of action for this compound is the disruption of bacterial cell division through the inhibition of the FtsZ protein.[6] The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of the FtsZ Z-ring by the test compound.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, CasNo.1042141-37-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Bioactive Molecules from Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications.[2] Commercial drugs such as Zolpidem (anxiolytic), Olprinone (vasodilator), and Soraprazan (anti-ulcer) feature this heterocyclic system, underscoring its clinical significance.[1][2] The unique electronic and structural properties of this fused bicyclic system, which bears resemblance to endogenous purines, allow for versatile molecular interactions.[3]
This guide focuses on a particularly valuable and versatile building block: Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate . Its utility stems from two key, orthogonally reactive sites:
-
The C2-Bromo Group : This position is highly activated for palladium-catalyzed cross-coupling reactions, enabling the facile installation of a wide array of carbon and nitrogen substituents.
-
The C6-Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, most commonly through amide bond formation.
This dual functionality allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a large library of analogues for structure-activity relationship (SAR) studies.
Caption: Structure of this compound highlighting key reactive sites.
I. Palladium-Catalyzed C-C Bond Formation: Arylation & Alkynylation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For our starting material, the C2-bromo position is the primary site for these transformations.
A. Suzuki-Miyaura Coupling for 2-Aryl Derivatives
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound.[4] This is arguably the most common method for functionalizing the 2-position of the imidazo[1,2-a]pyridine core to generate compounds with diverse biological activities.[5][6]
Causality Behind the Protocol:
-
Catalyst : A palladium(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., PPh₃, dppf) is critical to stabilize the palladium center, facilitate the catalytic cycle, and prevent catalyst deactivation, which can be an issue with nitrogen-containing heterocycles.[7]
-
Base : The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[4] Carbonates are often preferred as they are strong enough to facilitate the reaction without hydrolyzing the C6-ester group.
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used.[7][8] The organic solvent solubilizes the heterocyclic starting material and catalyst, while water dissolves the inorganic base.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-imidazo[1,2-a]pyridine product.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-90 | [5] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 80-95 | [7] |
| Pd(OAc)₂ (ligandless) | K₂CO₃ | iPrOH/H₂O | 80 | 70-88 | [9] |
B. Sonogashira Coupling for 2-Alkynyl Derivatives
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to 2-alkynyl-imidazo[1,2-a]pyridines.[10] These products are not only found in bioactive molecules but also serve as versatile intermediates for further transformations (e.g., click chemistry, reduction to alkanes/alkenes, or cyclization reactions).
Causality Behind the Protocol:
-
Dual Catalyst System : The reaction classically employs a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[10]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX acid formed during the reaction and as the solvent.
-
Ligand : Phosphine ligands like PPh₃ are commonly used to stabilize the palladium catalyst.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 3-10 mol%).
-
Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition : Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N, followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction : Stir the mixture at the desired temperature (can range from room temperature to 80 °C, depending on the alkyne's reactivity) until completion as monitored by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salts. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
| Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/DMF | 80 | 70-92 | [11][12] |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N/DMF | 100 | 72-96 | [13] |
II. Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, a key linkage in a vast number of pharmaceuticals.[14] Applying this reaction to our scaffold allows for the introduction of primary and secondary amines at the 2-position, providing access to a rich chemical space for biological screening.
Causality Behind the Protocol:
-
Catalyst/Ligand System : This reaction is highly dependent on the choice of a palladium precatalyst and, crucially, a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos).[14][15] The bulky ligand promotes the reductive elimination step, which forms the C-N bond and is often the rate-limiting step of the catalytic cycle.
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[16] It deprotonates the amine in the catalytic cycle to form the palladium-amido complex necessary for reductive elimination.
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (NaOtBu, 1.4-2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition : Add this compound (1.0 equiv.) and anhydrous toluene. Stir for a few minutes, then add the amine (1.2-1.5 equiv.). For volatile amines, the reaction should be performed in a sealed tube.[16][17]
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up : Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
| Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [16] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 70-95 | [15] |
III. Modification of the C6-Ester Group
After functionalizing the 2-position, the C6-methyl ester provides a secondary site for diversification, most commonly through an amidation sequence.
Step 1: Saponification to the Carboxylic Acid
The conversion of the methyl ester to a carboxylic acid is a prerequisite for amide coupling. This is a standard hydrolysis reaction.
Detailed Protocol: Saponification
-
Reaction Setup : Dissolve the starting ester (1.0 equiv.) in a mixture of solvents such as THF, methanol, and water.
-
Hydrolysis : Add an excess of a base, typically lithium hydroxide (LiOH, 2-5 equiv.), and stir the mixture at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (usually 1-4 hours).
-
Work-up : Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
Isolation : The carboxylic acid product will often precipitate upon acidification. Collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the acid, which is often used in the next step without further purification.
Step 2: Amide Coupling
The resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents.
Detailed Protocol: Amide Coupling (HATU)
-
Reaction Setup : Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.
-
Reagent Addition : Add the desired amine (1.1 equiv.), a coupling agent such as HATU (1.1 equiv.), and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).
-
Reaction : Stir the mixture at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final amide product.
IV. Bioactive Derivatives: Application Examples
The synthetic routes described above provide access to molecules with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold has been explored for a wide range of activities.
| Scaffold Modification | Target/Activity | Reference |
| 2-Aryl, 3-Carboxamide | Antimycobacterial (Tuberculosis) | [3] |
| 2-Aryl, 6-Amine | PDGFR Kinase Inhibitors | [18] |
| 3-Thioether | Antiviral (Human Cytomegalovirus) | [19] |
These examples demonstrate that modifications at various positions of the imidazo[1,2-a]pyridine ring system can lead to potent and selective bioactive agents. The strategic use of This compound allows for systematic exploration of the chemical space around this privileged scaffold, accelerating the discovery of new drug candidates.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate in Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural feature in numerous approved drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3][4] The therapeutic versatility of this scaffold is vast, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][5][6] The derivatization of the imidazo[1,2-a]pyridine ring system is therefore a critical strategy in the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of established and effective protocols for the derivatization of a key building block, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate . The bromine atom at the C2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents to explore the chemical space around this privileged core. The ester functionality at the C6-position offers an additional site for modification or can act as a modulator of the electronic properties of the ring system.
We will delve into the practical application of several powerful synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For each, we will not only provide detailed, step-by-step protocols but also elucidate the underlying mechanistic principles that govern the choice of catalysts, ligands, bases, and reaction conditions. This approach is designed to empower researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific drug discovery campaigns.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic systems like imidazo[1,2-a]pyridines.[7] The general workflow for these reactions involves the combination of the aryl bromide starting material with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.
Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[8] This reaction is a workhorse in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.
Mechanistic Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate.
Representative Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 0.7 | 85 | [9] |
| 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 78 | Adapted from[8] |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 72 | Adapted from[8] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[2][10] This reaction is of paramount importance in drug discovery, as the amine functionality is a key component of countless pharmaceuticals.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated as the product, regenerating the Pd(0) catalyst.
The choice of both the ligand and the base is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step, which can be the rate-limiting step of the reaction.[11] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flame-dried flask, add this compound and sodium tert-butoxide.
-
Evacuate and backfill this flask with an inert gas.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(morpholino)imidazo[1,2-a]pyridine-6-carboxylate.
Representative Data:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | 88 | Adapted from[11] |
| N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 10 | 82 | Adapted from[12] |
| Benzylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 | 8 | 91 | Adapted from[13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium reductively eliminate to form the product and regenerate the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts.[16]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 2-(phenylethynyl)imidazo[1,2-a]pyridine-6-carboxylate.
Representative Data:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 92 | Adapted from[17] |
| 1-Heptyne | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Acetonitrile | 80 | 12 | 85 | Copper-free, adapted from[16] |
| 3-Ethynylpyridine | PdCl₂(dppf) / CuI | DIPA | THF | RT | 18 | 79 | Adapted from[15] |
Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][18] It is a powerful method for the synthesis of substituted alkenes.
Mechanistic Rationale: The catalytic cycle of the Heck reaction involves several key steps:[4]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine.
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
-
Base-Promoted Regeneration: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride species.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-styrylimidazo[1,2-a]pyridine-6-carboxylate.
Representative Data:
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 120 | 16 | 89 | Adapted from[5] |
| Acrylonitrile | PdCl₂ / PPh₃ | NaOAc | NMP | 110 | 10 | 75 | Adapted from[19] |
| Cyclohexene | Herrmann's catalyst | Cs₂CO₃ | Dioxane | 130 | 24 | 68 | Adapted from[20] |
Analytical Characterization of Derivatized Products
The unambiguous characterization of newly synthesized compounds is a critical aspect of drug discovery. The following techniques are essential for confirming the structure and purity of the derivatized this compound products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[21][22]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key diagnostic signals include the aromatic protons of the imidazo[1,2-a]pyridine core and the newly introduced substituent.
-
¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are sensitive to the nature of the substituent at the C2-position.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[23]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the appearance of a C≡C stretch would be indicative of a successful Sonogashira coupling.[1]
Example ¹H NMR Data for a C2-Arylated Derivative:
For Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate, one would expect to see characteristic signals for the protons on the imidazo[1,2-a]pyridine core, the methyl ester, and the newly introduced phenyl group. The chemical shifts and coupling patterns of the protons on the pyridine ring will be particularly informative in confirming the regiochemistry of the substitution.[3]
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the generation of diverse chemical libraries for drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and efficient methods for the introduction of aryl, heteroaryl, amino, alkynyl, and vinyl functionalities at the C2-position of the imidazo[1,2-a]pyridine scaffold. A thorough understanding of the underlying reaction mechanisms is crucial for the rational selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to explore the vast chemical space around this privileged heterocyclic system in their pursuit of novel therapeutic agents.
References
- 1. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 22. chemmethod.com [chemmethod.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Introduction
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a "privileged structure," frequently found in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on this bicyclic system is critical for pharmacological activity, making the purity of synthetic intermediates like this compound of paramount importance.
This guide provides an in-depth technical overview of the common and effective purification techniques for this compound. We will explore the underlying principles and provide detailed, field-proven protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The selection of the appropriate purification strategy is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity level.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing robust purification protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 255.07 g/mol | --INVALID-LINK--[3] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Likely soluble in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in nonpolar solvents like hexanes and water. | Inferred from structure and purification data of analogs |
The presence of the ester and the bromo substituent, along with the nitrogen-containing heterocyclic core, imparts a moderate polarity to the molecule. This characteristic is central to the design of effective chromatographic and recrystallization systems.
Purification Strategies: A Comparative Overview
The choice of purification method is a critical decision in the synthetic workflow. Below is a summary of the techniques detailed in this guide, along with their primary applications.
| Technique | Primary Application | Advantages | Disadvantages |
| Recrystallization | Removal of minor impurities from a solid product; large-scale purification. | Cost-effective, simple setup, can yield highly pure crystalline material. | Not suitable for all compounds, potential for product loss in the mother liquor. |
| Column Chromatography | Separation of the target compound from impurities with different polarities. | Versatile, applicable to a wide range of compounds, scalable. | Can be time-consuming and solvent-intensive. |
| Preparative HPLC | High-resolution separation for achieving very high purity; separation of closely related impurities or isomers. | High separation efficiency, automated. | Expensive, limited sample loading capacity. |
Recrystallization: The Classic Approach for High Purity
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target molecule and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed solvent system is often effective. A patent for the closely related 6-bromoimidazo[1,2-a]pyridine suggests the use of an ethyl acetate/n-hexane mixture, which is a common and effective choice for compounds of moderate polarity.[4]
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. In a mixed solvent system, one solvent (the "soluble" solvent) readily dissolves the compound, while the other (the "anti-solvent" or "insoluble" solvent) does not. The compound is dissolved in a minimum amount of the hot soluble solvent, and the anti-solvent is added until the solution becomes turbid. Upon cooling, the compound's solubility decreases, leading to the formation of crystals.
Protocol for Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add n-hexane dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Recrystallization workflow for this compound.
Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly versatile technique for purifying organic compounds.[5][6] It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). For a moderately polar compound like this compound, a silica gel stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a standard and effective choice.
Principle of Column Chromatography
The crude mixture is loaded onto the top of a column packed with silica gel. The eluent is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and will travel down the column faster with the less polar mobile phase. More polar compounds will interact more strongly with the silica gel and elute later, often requiring a higher concentration of the more polar solvent in the eluent.
Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane or heptane
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate, is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Flash column chromatography workflow.
Preparative HPLC: For the Highest Purity
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. It is particularly useful for separating closely related impurities, isomers, or when very high purity (>99%) is required. The principles are similar to column chromatography, but it utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller stationary phase particles, resulting in superior separation.
Protocol for Preparative HPLC
Materials:
-
Partially purified or crude this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acidic or basic modifier (e.g., trifluoroacetic acid (TFA) or formic acid, if needed)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a common starting point. Small amounts of an acid modifier like TFA can improve peak shape.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the developed method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure product.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization or rotary evaporation, to obtain the highly purified product.
Safety Precautions
Working with bromo-substituted heterocyclic compounds requires adherence to strict safety protocols.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: The toxicological properties of this specific compound may not be fully characterized. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Solvents: The organic solvents used in these purification procedures are flammable and may have their own health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. The choice of purification technique—recrystallization, column chromatography, or preparative HPLC—will depend on the specific requirements of the research or development project. By understanding the principles behind each method and following the detailed protocols provided in this guide, researchers can consistently obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their subsequent synthetic endeavors.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve consistent, high-yield results.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process: first, the cyclization of a substituted 2-aminopyridine with an appropriate C2 synthon to form the imidazo[1,2-a]pyridine core, followed by a regioselective bromination. The most common route involves the condensation of a methyl 6-aminonicotinate derivative with an α-halocarbonyl compound, followed by bromination, often using N-Bromosuccinimide (NBS).[2][3] Each of these steps presents unique challenges that can affect yield and purity. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting and FAQs
Section 1: Cyclization Reaction Issues
Question 1: I am seeing very low or no yield of my desired Methyl imidazo[1,2-a]pyridine-6-carboxylate product after the cyclization step. What are the likely causes?
Answer: Low or no yield in the cyclization step, which typically involves the reaction of Methyl 6-aminonicotinate with an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde), can stem from several factors:
-
Inactivity of the 2-aminopyridine: The nucleophilicity of the pyridine ring nitrogen is crucial for the initial alkylation step.[4] If the reaction conditions are not optimized, this step may not proceed efficiently. Ensure your solvent is appropriate; polar aprotic solvents like DMF or acetonitrile are often good choices. The reaction may also require heating to proceed at a reasonable rate.
-
Decomposition of the α-halocarbonyl reagent: α-halocarbonyls can be unstable, especially in the presence of base or prolonged heating. It is advisable to use fresh, high-quality reagents.
-
Incorrect Stoichiometry: Ensure the molar ratio of the reactants is correct. A slight excess of the α-halocarbonyl reagent can sometimes drive the reaction to completion, but a large excess may lead to side products.
-
Suboptimal pH: The reaction is often sensitive to pH. An acidic environment can protonate the 2-aminopyridine, reducing its nucleophilicity. Conversely, a strongly basic medium can promote self-condensation or decomposition of the α-halocarbonyl. A mild base like sodium bicarbonate is often used to neutralize the HBr or HCl formed during the reaction.[4]
Question 2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?
Answer: A dark reaction mixture and the formation of multiple products are often indicative of side reactions or decomposition. Key culprits include:
-
Polymerization/Decomposition: As mentioned, α-halocarbonyls can be unstable. Overheating the reaction or running it for an extended period can lead to their decomposition and the formation of polymeric materials.
-
Side Reactions of the 2-aminopyridine: Under harsh conditions, 2-aminopyridines can undergo self-condensation or other undesired reactions.
-
Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), sensitive intermediates or the final product may be susceptible to oxidation, leading to colored impurities.
To mitigate this, consider the following:
-
Lowering the reaction temperature and extending the reaction time.
-
Using a milder base.
-
Ensuring the reaction is performed under an inert atmosphere.
Section 2: Bromination Reaction Issues
Question 3: I am getting poor regioselectivity during the bromination of Methyl imidazo[1,2-a]pyridine-6-carboxylate. How can I improve the selectivity for the 2-position?
Answer: While the C3 position of the imidazo[1,2-a]pyridine ring is generally the most electron-rich and thus most susceptible to electrophilic attack, achieving bromination at the C2 position can be challenging.[5] However, direct bromination at other positions is possible depending on the conditions and the substitution pattern of the ring.
To favor bromination at the 2-position, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of imidazo[1,2-a]pyridines.[6] It is a source of electrophilic bromine and can provide good selectivity under the right conditions. Other reagents like sodium bromite have also been reported for C3 bromination.[7]
-
Reaction Conditions: The solvent and temperature can significantly influence the regioselectivity. Non-polar solvents like CCl4 or chloroform are often used for NBS brominations. The reaction may also be initiated by light or a radical initiator like AIBN, which suggests a radical mechanism might be at play in some cases.[6]
-
Protecting Groups: If achieving the desired regioselectivity remains a challenge, a strategy involving protecting groups could be employed. For instance, if the C3 position is transiently blocked, bromination may be directed to the C2 position.
Question 4: My bromination reaction is sluggish, or the starting material is not fully consumed. What can I do?
Answer: A sluggish bromination reaction can be due to several factors:
-
Insufficient Activation: The imidazo[1,2-a]pyridine ring may not be sufficiently activated for electrophilic substitution. The reaction is often carried out in the presence of a catalyst or under conditions that generate a more reactive brominating species.
-
Decomposition of NBS: NBS can decompose over time, especially if exposed to moisture or light.[6] Use fresh, high-quality NBS for best results.
-
Temperature: Some bromination reactions require elevated temperatures to proceed at a practical rate. However, be cautious, as higher temperatures can also lead to side reactions and decreased selectivity.
Question 5: I am observing over-bromination of my product. How can I prevent this?
Answer: The formation of di- or tri-brominated species is a common issue when the reaction is not carefully controlled. To prevent over-bromination:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can also help maintain a low concentration and reduce the likelihood of multiple brominations.
-
Monitor the Reaction: Closely monitor the progress of the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-brominated product is the major species.
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of subsequent brominations.
Experimental Protocols
Protocol 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate
This protocol is a general guideline and may require optimization based on your specific substrate and laboratory conditions.
-
Reaction Setup: To a solution of Methyl 6-aminonicotinate (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane), add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).[2]
-
Reaction Execution: Add a mild base such as sodium bicarbonate (1.5 equivalents). Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl imidazo[1,2-a]pyridine-6-carboxylate.
Protocol 2: Bromination of Methyl imidazo[1,2-a]pyridine-6-carboxylate
-
Reaction Setup: Dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (1 equivalent) in a suitable solvent (e.g., chloroform or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Data Presentation
| Parameter | Cyclization Reaction | Bromination Reaction |
| Key Reagents | Methyl 6-aminonicotinate, Chloroacetaldehyde | Methyl imidazo[1,2-a]pyridine-6-carboxylate, NBS |
| Typical Solvent | Ethanol, Dioxane | Chloroform, Acetonitrile |
| Typical Base | Sodium Bicarbonate | Not applicable |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 1-4 hours |
| Typical Yield | 60-80% | 70-90% |
Visualizations
General Synthetic Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Here, we address common challenges, provide evidence-based troubleshooting strategies, and explain the chemical principles behind byproduct formation to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs) & Core Challenges
This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridines, regardless of the specific named reaction employed.
Q1: My reaction is low-yielding and produces a significant amount of intractable brown tar. What is the likely cause and how can I fix it?
A1: Polymerization of Starting Materials. The most common cause of low yields and the formation of dark, tarry substances is the polymerization or self-condensation of the 2-aminopyridine starting material, especially under harsh conditions.
-
Causality: 2-Aminopyridines are nucleophilic and can react with themselves or with aldehydes under acidic or high-temperature conditions, leading to complex, high-molecular-weight mixtures that are difficult to characterize and remove.
-
Troubleshooting Strategies:
-
Temperature Control: Excessively high temperatures can accelerate side reactions. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1] For many protocols, refluxing in solvents like ethanol or DMF is common, but sometimes lowering the temperature and extending the reaction time is beneficial.[2]
-
Controlled Stoichiometry & Addition: Ensure precise control over reactant stoichiometry.[1] Adding the most reactive species (e.g., the α-halocarbonyl in a Chichibabin-type synthesis) slowly and portion-wise can maintain its low concentration, minimizing self-condensation and other side reactions.
-
Atmosphere: While many modern syntheses can be performed in the open air, sensitive substrates may benefit from an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.[1][2]
-
Q2: My TLC/LCMS analysis shows two or more product spots with very similar Rf/retention times and identical mass. What are these byproducts?
A2: Regioisomer Formation. This is a classic challenge, especially when using substituted 2-aminopyridines. The byproduct is almost certainly a regioisomer of your target compound.
-
Causality: The cyclization step involves the nucleophilic attack of the endocyclic pyridine nitrogen onto an electrophilic center. If the 2-aminopyridine substrate is unsymmetrically substituted (e.g., a methyl group at the C4 or C6 position), the initial N-alkylation can potentially be followed by cyclization involving either the pyridine nitrogen or the exocyclic amino group, leading to different isomeric products. The electronic nature of substituents on the pyridine ring heavily influences the nucleophilicity of the ring nitrogen and thus the regioselectivity of the cyclization.[3][4] For instance, an electron-withdrawing group like -CF₃ can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the reaction towards an alternative pathway.[3][4]
-
Troubleshooting Strategies:
-
Starting Material Selection: The most straightforward solution is to start with a symmetrically substituted 2-aminopyridine if your synthetic design allows.
-
Catalyst and Solvent Screening: The choice of catalyst (e.g., different copper salts, iodine) and solvent can influence the regiochemical outcome.[1][5] It is advisable to perform small-scale screening to identify conditions that favor your desired isomer.
-
Purification: Separating regioisomers can be difficult. Meticulous column chromatography with shallow solvent gradients is often required. In some cases, recrystallization from a carefully chosen solvent system can selectively crystallize one isomer, leaving the other in the mother liquor.
-
Q3: I am using an oxidative coupling reaction and observe a byproduct with a mass of +16 compared to my starting aminopyridine. What is this?
A3: N-Oxide Formation. The byproduct is the N-oxide of your 2-aminopyridine starting material or, less commonly, the imidazo[1,2-a]pyridine product.
-
Causality: Many modern imidazo[1,2-a]pyridine syntheses employ an oxidant (e.g., O₂, TBHP, H₂O₂) to facilitate the reaction, often in the presence of a metal catalyst.[5][6] The pyridine nitrogen is susceptible to oxidation by these reagents, leading to the formation of a stable Pyridine-N-oxide.[7][8]
-
Troubleshooting Strategies:
-
Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidant. An excess will increase the likelihood of N-oxide formation.
-
Reaction Time: Monitor the reaction closely. Once the desired product is formed, work up the reaction to avoid prolonged exposure of the product and starting materials to the oxidant.
-
Alternative Methods: If N-oxidation is a persistent issue, consider a non-oxidative synthetic route if possible.
-
Part 2: Troubleshooting by Synthetic Route
This section provides specific advice for common synthetic methodologies.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot method combining a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10][11]
Q: In my GBB reaction, I have a significant amount of a byproduct that appears to be the Schiff base from the aldehyde and aminopyridine. Why is this happening and how can I promote the full reaction?
A: Incomplete Cycloaddition. The formation of the Schiff base (imine) is the first step of the GBB mechanism.[12] If this intermediate fails to react with the isocyanide, it will remain as a major byproduct.
-
Causality: The subsequent nucleophilic attack by the isocyanide and the final cyclization may be slow or inhibited. This can be due to sterically hindered reactants, insufficient activation by the catalyst, or unfavorable reaction conditions.
-
Troubleshooting Protocol:
-
Catalyst Choice: While some GBB reactions proceed without a catalyst, many are accelerated by a Lewis or Brønsted acid.[11] Scandium triflate (Sc(OTf)₃) is a common and effective Lewis acid catalyst.[11] Iodine has also been shown to be a cost-effective and efficient catalyst.[12] If you are seeing poor conversion, consider adding a catalytic amount (e.g., 5-20 mol%) of a suitable acid.
-
Reactant Stoichiometry: Use a slight excess (e.g., 1.2 equivalents) of the aminopyridine and isocyanide relative to the aldehyde. This can help drive the reaction to completion and consume the Schiff base intermediate.[11]
-
Solvent and Temperature: The reaction is often performed in solvents like methanol, ethanol, or dioxane at temperatures ranging from room temperature to reflux.[10][13] Microwave irradiation can sometimes dramatically shorten reaction times and improve yields.[13][14]
-
Dehydrating Agents: The initial imine formation releases water. In some cases, adding a dehydrating agent like trimethyl orthoformate can improve the process by shifting the equilibrium towards the imine and subsequent products.[15]
-
| Observed Issue | Potential Byproduct | Likely Cause | Recommended Solution |
| High amount of imine | Schiff base of aminopyridine and aldehyde | Incomplete isocyanide addition/cyclization | Add a Lewis/Brønsted acid catalyst (e.g., Sc(OTf)₃, I₂); Use excess aminopyridine/isocyanide; Screen solvent and temperature.[11][12] |
| Low overall yield | Unreactive components | Steric hindrance or poor electronics | Switch to a less hindered aldehyde or isocyanide; Employ microwave heating to increase reactivity.[13] |
| Complex mixture | Side reactions of functional groups | Incompatible functional groups | Protect sensitive functional groups on starting materials before the reaction. |
Chichibabin-Type Synthesis (and related condensations)
This classic method typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoacetophenone).[16][17]
Q: My reaction is sluggish and gives a poor yield, with a lot of unreacted 2-aminopyridine remaining. How can I improve this?
A: Insufficient Alkylation or Inefficient Cyclization. The reaction proceeds in two main steps: 1) Sₙ2 reaction to form a pyridinium salt intermediate, and 2) intramolecular cyclization/condensation.[17] A failure in either step will result in a poor outcome.
-
Causality: The initial N-alkylation can be slow if the α-halocarbonyl is not reactive enough or if the nucleophilicity of the aminopyridine is low. The subsequent cyclization often requires heating and sometimes a base to facilitate the final dehydration step.
-
Troubleshooting Protocol:
-
Solvent Choice: Protic solvents like ethanol often work well by facilitating the Sₙ2 reaction and solvating the intermediate salt. Aprotic polar solvents like DMF can also be effective, especially at higher temperatures.[16]
-
Temperature: These reactions almost always require heating. Refluxing in ethanol or heating in DMF (e.g., 80-120 °C) is typical. If the reaction is slow at a lower temperature, gradually increase the heat while monitoring by TLC/LCMS.
-
Base Addition (Optional but recommended): While the reaction can proceed without an added base, including a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can improve yields.[17] The base neutralizes the HBr/HCl formed during the cyclization, preventing the protonation of the starting aminopyridine and driving the reaction forward.
-
Microwave Assistance: As with the GBB reaction, microwave irradiation can significantly accelerate this condensation, often leading to higher yields in minutes rather than hours.[17]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Preventing Catalyst Deactivation in Reactions with Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for navigating the challenges of palladium-catalyzed cross-coupling reactions involving Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. This resource provides in-depth, field-proven insights to help you troubleshoot and prevent catalyst deactivation, ensuring the success of your synthetic campaigns. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making mastery of its functionalization essential.[1][2][3]
Part 1: The Core Challenge: Why is This Substrate Problematic?
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that make it susceptible to causing catalyst deactivation.
FAQ 1: What makes this compound prone to deactivating palladium catalysts?
Answer: The primary issue stems from the presence of the basic nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine core. This nitrogen possesses a lone pair of electrons, making it a potent Lewis base.
Causality:
-
Catalyst Poisoning: The pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center.[4][5] This coordination can either block the open site required for the catalytic cycle to proceed or be strong enough to displace essential phosphine ligands, leading to an inactive or less active catalyst.[6] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[4][7]
-
Formation of Off-Cycle Species: When the substrate binds to the palladium center through its nitrogen atom, it can form stable, off-cycle complexes that effectively remove the catalyst from the reaction, stalling conversion.
Caption: Catalyst poisoning pathway by the imidazopyridine substrate.
Part 2: Troubleshooting Guide & Protocols
This section addresses common experimental failures in a question-and-answer format, providing direct solutions and preventative protocols.
Issue 1: Low or Stalled Reaction Conversion
This is the most frequent symptom of catalyst deactivation. If your reaction starts but fails to reach completion, consider the following.
Q1: My Suzuki-Miyaura coupling is stalling at low-to-moderate conversion. What are the likely causes related to the catalyst?
A1: A stalled reaction points directly to a catalyst that has lost its activity during the process.[8] The primary suspects are:
-
Catalyst Poisoning by Substrate: As discussed, the pyridine nitrogen is the most probable culprit.[6]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can be sensitive to harsh conditions.[8] High temperatures or strong bases can lead to their oxidation or decomposition, causing the palladium to precipitate as inactive palladium black.[8]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(L)₂, it must be reduced in situ to the active Pd(0) species.[9][10] If this reduction is slow or incomplete, the catalytic cycle will not initiate effectively.[9]
-
Impure Reagents: Solvents, bases, or even the starting materials can contain impurities (e.g., sulfur compounds, other amines) that act as catalyst poisons.[11][12]
Q2: How can I proactively prevent catalyst poisoning and deactivation with this substrate?
A2: A robust reaction setup is the best defense. The key is to select conditions that favor the productive catalytic cycle over the deactivation pathway.
Strategy 1: Judicious Ligand Selection
The choice of phosphine ligand is the most critical parameter for success.[8][13][14] You need a ligand that is both bulky and electron-rich.
-
Bulkiness: Steric hindrance from a large ligand can physically block the pyridine nitrogen from accessing and coordinating to the palladium center.[6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and stabilizes the active catalyst.[15]
| Parameter | Recommendation & Rationale | Recommended Ligands |
| Steric Bulk | High. Use ligands with large cone angles to sterically shield the palladium center from substrate coordination. | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), Tri(tert-butyl)phosphine (P(t-Bu)₃).[6] |
| Electronics | Highly Electron-Donating. Enhances the rate of oxidative addition and reductive elimination, keeping the catalyst turning over efficiently.[15][16] | SPhos, XPhos, P(t-Bu)₃ and other trialkylphosphines. |
| Bite Angle (for bidentate) | Wide. For bidentate ligands, a larger "bite angle" can promote reductive elimination and enhance catalyst stability.[10] | Xantphos, dppf.[10][13] |
Strategy 2: Use of Modern Pre-catalysts
Modern pre-catalysts are designed for the efficient and clean generation of the active Pd(0) species.[10][17] They are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, especially with challenging substrates.[17]
-
Buchwald G3/G4 Pre-catalysts: These are highly stable and ensure a rapid and quantitative generation of the active L-Pd(0) species upon addition of a base.[17]
-
PEPPSI™-type Pre-catalysts: These are particularly effective when using N-heterocyclic carbene (NHC) ligands.[17]
Strategy 3: Rigorous Reaction Setup
Palladium-catalyzed reactions are often sensitive to air and moisture.[9]
-
Inert Atmosphere: Always ensure the reaction vessel is thoroughly purged of air and maintained under an inert atmosphere (Argon or Nitrogen).[5] Oxygen can oxidize and deactivate both the phosphine ligands and the Pd(0) catalyst.[11]
-
Solvent Purity: Use anhydrous, degassed solvents. Water can promote undesired side reactions like protodeboronation of the boronic acid partner in Suzuki couplings.[6]
Caption: Workflow for a robust, oxygen-free reaction setup.
Part 3: Advanced Protocols & FAQs
Experimental Protocol: A Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)[5]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium pre-catalyst.
-
Inerting: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts. The organic layer can then be dried and concentrated for purification.
FAQ 2: I'm observing significant homocoupling of my boronic acid and/or protodebromination of my starting material. Is this related to catalyst deactivation?
A2: Yes, these side reactions are often linked.
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can be promoted by the presence of oxygen or when the primary catalytic cycle is slow.[6] A deactivated or inefficient catalyst can allow these side pathways to become competitive.
-
Protodebromination: The replacement of the bromine atom with a hydrogen is often a result of a stalled catalytic cycle. If the catalyst is deactivated after the initial oxidative addition step, the resulting organopalladium intermediate may undergo side reactions, including reaction with trace proton sources, before it can proceed through transmetalation.
Solution: The strategies outlined above—using bulky, electron-rich ligands, high-quality pre-catalysts, and maintaining a strictly inert atmosphere—are the best ways to minimize these side reactions by ensuring the desired cross-coupling pathway is much faster than the competing deactivation and side-reaction pathways.
References
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. cfmot.de [cfmot.de]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. old.rrjournals.com [old.rrjournals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Side Reaction Minimization in Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Coupling
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. As a key building block in medicinal chemistry, successful and high-yielding coupling of this substrate is critical. This document is designed to help you diagnose and resolve common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions when coupling this compound?
The primary challenges with this substrate stem from its specific structural and electronic properties. The imidazo[1,2-a]pyridine core is an electron-deficient heteroaromatic system containing a pyridine nitrogen. This nitrogen atom can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its catalytic activity.[1][2]
The most frequently encountered side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, resulting in the formation of Methyl imidazo[1,2-a]pyridine-6-carboxylate. This is often a result of competing pathways like β-hydride elimination in Buchwald-Hartwig aminations or protonolysis.[3][4][5]
-
Homocoupling: The self-coupling of your reaction partners. In Suzuki reactions, this manifests as the formation of a biaryl from two molecules of the boronic acid/ester.[3][6][7] In Sonogashira reactions, it results in the dimerization of the terminal alkyne (Glaser coupling).[8][9]
-
Protodeboronation (Suzuki): The cleavage of the C-B bond of the boronic acid coupling partner, which is replaced by a C-H bond, effectively quenching the reagent.[1][10]
Q2: I'm observing significant hydrodehalogenation of my starting material. What is the mechanistic cause?
Hydrodehalogenation is a common issue, particularly in reactions involving heteroaromatic halides. The mechanism can vary depending on the specific coupling reaction:
-
In Buchwald-Hartwig Aminations: When using primary aliphatic amines, a palladium-amide intermediate can undergo β-hydride elimination. This process forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl halide to regenerate the starting material as the hydrodehalogenated product.[4][5][11]
-
In Suzuki and Sonogashira Couplings: The formation of a palladium-hydride (Pd-H) species can also occur through various pathways, including reactions with trace water, solvent, or the amine base. This Pd-H species can then insert into the C-Br bond of your starting material, leading to the undesired product.
Minimizing this side reaction involves selecting ligands that promote the desired reductive elimination over competing pathways and carefully controlling the reaction conditions.
Q3: My main byproduct in a Suzuki reaction is the homocoupled boronic acid. Why does this happen and how is it related to the reaction atmosphere?
Boronic acid homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings.[12] It can proceed through several mechanisms, but the most common is an oxidative process involving residual oxygen in the reaction vessel.[6][12] Palladium(0) can be oxidized by O₂, which then facilitates the transmetalation of two boronic acid molecules, leading to the homocoupled product.
Another pathway, which is not dependent on oxygen, involves a protonolysis/second transmetalation event.[3][10] Regardless of the precise mechanism, rigorous exclusion of oxygen is the most critical first step in suppressing this side reaction. This is achieved by thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[6]
Q4: How should I select a ligand for coupling this specific heteroaromatic halide?
For electron-deficient and potentially coordinating heteroaromatics like 2-bromoimidazo[1,2-a]pyridines, the choice of ligand is paramount. The ligand must facilitate a rapid rate of oxidative addition and reductive elimination to outcompete side reactions.
Generally, you should select ligands that are both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, promoting the oxidative addition of the aryl bromide.
-
Steric bulk promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species and accelerates the final reductive elimination step.[11][13]
Excellent choices for this class of substrate often include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other bulky alkylphosphine ligands like P(t-Bu)₃.[3][14]
Q5: The ester group on my substrate is sensitive. How do I choose a base to avoid hydrolysis?
The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, the choice of base is a balancing act: it must be strong enough to facilitate the catalytic cycle (e.g., to activate the boronic acid in a Suzuki reaction) but mild enough to preserve the ester.
-
For Suzuki Couplings: Instead of strong bases like NaOH or NaOtBu, consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[15][16] K₃PO₄ is often an excellent choice as it is sufficiently basic for the coupling but generally less prone to causing ester hydrolysis.
-
For Buchwald-Hartwig Aminations: While strong bases like NaOtBu are common, their use requires careful temperature control and shorter reaction times. If hydrolysis is a major issue, screening weaker bases like K₃PO₄ or Cs₂CO₃ is recommended, although this may require a more active catalyst system.
Part 2: Troubleshooting Guide: Side Reaction Minimization
Problem 1: Significant formation of the hydrodehalogenated product (Methyl imidazo[1,2-a]pyridine-6-carboxylate).
Potential Causes & Mechanistic Explanation: This side reaction arises from the formation of a palladium-hydride (Pd-H) intermediate, which intercepts the catalytic cycle. This intermediate can be generated from various sources, including trace water, alcohol impurities in solvents, or the amine base itself. In C-N couplings, β-hydride elimination from a Pd-amido complex is a primary culprit.[4][11] The resulting Pd-H species reductively eliminates with the aryl halide faster than the desired coupling occurs.
Troubleshooting Steps & Solutions:
| Solution Category | Actionable Step | Rationale |
| Ligand Selection | Switch to a more sterically hindered ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or tBuXantphos). | Bulky ligands create a sterically crowded environment around the palladium, which accelerates the C-C or C-N reductive elimination, making it kinetically favored over the hydrodehalogenation pathway.[11] |
| Base Selection | Use a non-coordinating, anhydrous base. If using an amine base (e.g., Et₃N in Sonogashira), ensure it is dry. | Minimizes sources of protons that can lead to the formation of Pd-H species. |
| Solvent & Reagents | Use high-purity, anhydrous solvents and reagents. | Trace water is a common source of hydride for the formation of the Pd-H intermediate. |
| Temperature | Lower the reaction temperature. | Side reactions often have a higher activation energy than the desired productive pathway. Reducing the temperature can significantly suppress their rate.[15] |
Problem 2: Formation of homocoupled biaryl from the boronic acid partner (Suzuki Coupling).
Potential Causes & Mechanistic Explanation: This is one of the most common side reactions in Suzuki coupling. The primary cause is often the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that promotes the dimerization of the boronic acid.[6][12] An alternative, oxygen-independent pathway can also occur, especially with electron-deficient boronic acids.[3][10]
Troubleshooting Steps & Solutions:
| Solution Category | Actionable Step | Rationale |
| Reaction Atmosphere | Rigorously degas the reaction mixture. Use a minimum of three vacuum/inert gas backfill cycles. For best results, sparge the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst.[6] | This is the most critical step to remove dissolved oxygen, the primary promoter of oxidative homocoupling. |
| Catalyst & Ligand | Increase the steric bulk of the phosphine ligand (e.g., SPhos). | A bulkier ligand can accelerate the rate of cross-coupling, allowing the desired reaction to outcompete the slower homocoupling pathway.[3] |
| Reagent Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. | While a slight excess drives the reaction to completion, a large excess can increase the statistical probability of homocoupling. |
| Reducing Agent | Consider adding a mild reducing agent, such as potassium formate. | This can help maintain the palladium in its active Pd(0) state, preventing oxidation that leads to homocoupling.[6] |
Problem 3: Formation of alkyne dimer (Glaser Coupling) in Sonogashira reactions.
Potential Causes & Mechanistic Explanation: The Glaser homocoupling of terminal alkynes is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant (typically O₂).[8][9][17] The copper acetylide intermediate, which is key for transmetalation to palladium, can undergo oxidative dimerization.
Troubleshooting Steps & Solutions:
| Solution Category | Actionable Step | Rationale |
| Reaction Protocol | Switch to a copper-free Sonogashira protocol. | This completely eliminates the catalyst responsible for the Glaser coupling side reaction. Copper-free methods are well-established.[8][9] |
| Reaction Atmosphere | If using a copper co-catalyst, ensure strict exclusion of oxygen through rigorous degassing. | Oxygen is required for the oxidative dimerization of the copper acetylide. Removing it is highly effective at preventing this side reaction.[17] |
| Base Selection | Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine. | The choice of amine can influence the rate of both the desired cross-coupling and the undesired homocoupling. |
| Catalyst Loading | Minimize the amount of copper(I) iodide (CuI) used to the lowest effective catalytic amount (e.g., 1-5 mol%). | While catalytic, excess copper can increase the rate of homocoupling. |
Part 3: Experimental Protocols & Visualizations
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is provided as a starting point and incorporates best practices to minimize common side reactions.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the flask with a rubber septum.
2. Degassing and Solvent Addition:
-
Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Via syringe, add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the limiting reagent).
-
Sparge the resulting suspension with a gentle stream of argon via a needle below the solvent surface for 15 minutes.
3. Catalyst Addition:
-
In a separate vial under argon, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of argon.
4. Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Proceed with standard aqueous workup and purification by flash column chromatography.
Visualizations
// Inputs and Outputs arx [label="Ar-X", shape=ellipse, fillcolor="#FFFFFF"]; rm [label="R'-M", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Ar-R'", shape=ellipse, fillcolor="#FFFFFF"];
arx -> oa_complex [style=dashed]; rm -> trans_complex [style=dashed]; trans_complex -> product [style=dashed]; } dot Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
// Hydrodehalogenation Branch hydro [label="Problem:\nHydrodehalogenation", fillcolor="#FBBC05"]; cause_hydro [label="Causes:\n- Pd-H formation (H₂O, base)\n- β-Hydride elimination", shape=note, fillcolor="#FFFFFF"]; sol_hydro [label="Solutions:\n- Use bulky ligand (e.g., XPhos)\n- Use anhydrous solvent/reagents\n- Lower temperature", shape=note, fillcolor="#FFFFFF"];
// Homocoupling Branch homo [label="Problem:\nBoronic Acid Homocoupling", fillcolor="#FBBC05"]; cause_homo [label="Causes:\n- Presence of O₂\n- Slow cross-coupling rate", shape=note, fillcolor="#FFFFFF"]; sol_homo [label="Solutions:\n- Rigorous degassing (Ar sparge)\n- Use bulky ligand (e.g., SPhos)\n- Add mild reducing agent", shape=note, fillcolor="#FFFFFF"];
// Glaser Coupling Branch glaser [label="Problem:\nGlaser (Alkyne) Homocoupling", fillcolor="#FBBC05"]; cause_glaser [label="Causes:\n- Cu(I) co-catalyst + O₂", shape=note, fillcolor="#FFFFFF"]; sol_glaser [label="Solutions:\n- Use copper-free protocol\n- Strict O₂ exclusion\n- Minimize CuI loading", shape=note, fillcolor="#FFFFFF"];
start -> hydro; start -> homo; start -> glaser;
hydro -> cause_hydro [label="Why?"]; cause_hydro -> sol_hydro [label="Fix:"];
homo -> cause_homo [label="Why?"]; cause_homo -> sol_homo [label="Fix:"];
glaser -> cause_glaser [label="Why?"]; cause_glaser -> sol_glaser [label="Fix:"]; } dot Caption: Troubleshooting workflow for common cross-coupling side reactions.
Part 4: References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(18), 1823-1827. --INVALID-LINK--
-
Busch, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503-509. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(18), 1823-1827. --INVALID-LINK--
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support. --INVALID-LINK--
-
RotoVap. (2008). Copper-free Sonogashira coupling. The chemical reaction database. --INVALID-LINK--
-
Reichart, T. M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4834. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--
-
Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3045-3054. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. --INVALID-LINK--
-
Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4834. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--
-
Khan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 450. --INVALID-LINK--
-
Newman, S. G., & Gevorgyan, V. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 52(46), 12146-12151. --INVALID-LINK--
-
Tasker, S. Z., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis, 10(15), 8443-8488. --INVALID-LINK--
-
Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 3(11), 3046-3057. --INVALID-LINK--
-
Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 3(11), 3046-3057. --INVALID-LINK--
-
YouTube. (2024). Introduction to cross-coupling reactions. --INVALID-LINK--
-
YouTube. (2024). Introduction to cross-coupling reactions. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. BenchChem Technical Support. --INVALID-LINK--
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Plenio, H., et al. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 25(59), 13516-13527. --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. --INVALID-LINK--
-
Wikipedia. (2023). Suzuki reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
Improving the solubility of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Introduction
Welcome to the technical support guide for Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1042141-37-6). This molecule is a member of the imidazo[1,2-a]pyridine class, a privileged heterocyclic scaffold in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] A common challenge encountered by researchers is the compound's limited aqueous solubility, which can impede biological assays, formulation development, and pharmacokinetic studies.
This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering a series of troubleshooting steps, experimental protocols, and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the predicted physicochemical properties of this compound?
A1: While extensive experimental data is not publicly available, computational models provide useful estimates. The imidazo[1,2-a]pyridine core is a relatively rigid, aromatic system. The presence of the bromine atom and the methyl ester group contributes to its lipophilicity. The calculated LogP (XLogP3) for similar isomers is around 2.3 to 2.6, suggesting poor water solubility.[3][4]
Q2: Which organic solvents should I try first?
A2: For initial stock solutions, polar aprotic solvents are typically the first choice. We recommend starting with:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents can typically dissolve the compound at concentrations suitable for high-throughput screening and initial in-vitro work. Always create a high-concentration stock (e.g., 10-50 mM) in 100% organic solvent, which can then be serially diluted into your aqueous assay buffer.
Q3: My compound is not dissolving even in DMSO. What should I do?
A3: If you are having trouble dissolving the compound, even at moderate concentrations (1-10 mM) in DMSO, consider the following:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can often overcome the activation energy required for dissolution. Avoid aggressive heating, as it may degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up the crystal lattice of the solid.
-
Vortexing: Vigorous vortexing for several minutes can also aid dissolution.
-
Purity Check: Ensure your material is pure. Impurities can sometimes significantly hinder solubility.
Q4: My compound dissolves in organic solvent but precipitates when I dilute it into my aqueous assay buffer. What's happening?
A4: This is a classic sign of exceeding the compound's thermodynamic aqueous solubility. The organic solvent keeps it in a supersaturated state temporarily. To address this:
-
Lower the Final Organic Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your assay is as low as possible, typically ≤0.5%, to minimize solvent effects on the biological system and reduce the chance of precipitation.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible co-solvent.[5] See Part 2 for more details.
-
Assess Kinetic vs. Thermodynamic Solubility: What you are observing is kinetic solubility. The compound may be stable enough in the supersaturated state for the duration of your experiment. Run a time-course experiment to see when precipitation starts.
Part 2: Advanced Solubility Enhancement Strategies
If first-line troubleshooting is insufficient, more advanced formulation strategies may be necessary.
Strategy 1: pH Modification
Scientific Rationale: The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms. The pyridine nitrogen (N1) is basic and can be protonated to form a more soluble salt.[6] The pKa of the parent imidazo[1,2-a]pyridine is approximately 4.7.[6] By adjusting the pH of the aqueous medium to be at least 1-2 units below the pKa, you can significantly increase the proportion of the protonated, more soluble form of the molecule.
Q: How do I use pH to improve the solubility of my compound?
A: You can prepare acidic buffers for your experiments.
-
Recommendation: Attempt to dissolve the compound in buffers with a pH of 3.0, 4.0, and 5.0 (e.g., citrate or acetate buffers). Compare the solubility to that in a neutral buffer (e.g., PBS at pH 7.4).
-
Caution: Ensure that the low pH does not affect the stability of your compound or the integrity of your biological assay (e.g., enzyme activity, cell viability). Always run a pH control.
Strategy 2: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the solute and the aqueous solution.[8]
Q: What are good co-solvents to try for in-vitro or in-vivo studies?
A: The choice of co-solvent depends on the experimental system and acceptable toxicity levels.
| Co-solvent | Typical Concentration Range | Common Applications | Notes |
| Ethanol | 1-20% | In vitro, oral formulations | Generally well-tolerated in many cell-based assays at low concentrations. |
| Propylene Glycol (PG) | 5-40% | Oral, parenteral formulations | A common pharmaceutical excipient. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Oral, parenteral formulations | Low toxicity, widely used in drug development.[9] |
| Glycerol | 5-30% | In vitro, oral formulations | Increases viscosity, but is a very safe and common excipient. |
Experimental Workflow: Co-solvent Screening A systematic approach is crucial for identifying an optimal co-solvent system.
Caption: Workflow for screening co-solvent systems.
Strategy 3: Use of Excipients (Cyclodextrins)
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[11][12]
Q: Which cyclodextrin should I use and how do I prepare the complex?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in pharmaceutical research due to their high aqueous solubility and low toxicity.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in water or PBS).
-
Addition: Slowly add the solid this compound powder to the cyclodextrin solution while vortexing or stirring vigorously.
-
Equilibration: Seal the container and allow the mixture to equilibrate. This can be done by stirring at room temperature for 24-48 hours or by sonicating for 1-2 hours.
-
Clarification: After equilibration, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Caption: Mechanism of cyclodextrin solubility enhancement.
Part 3: Troubleshooting Quick Reference Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent results in biological assays | Compound precipitating over time; inaccurate stock concentration. | 1. Confirm the solubility limit in your final assay buffer before starting. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation with a co-solvent or cyclodextrin. |
| Powder is difficult to wet or "floats" on solvent | Poor wettability due to hydrophobicity. | 1. Use a small amount of a wetting agent (e.g., 0.01% Tween® 80). 2. Add a small volume of organic solvent (e.g., ethanol) to form a slurry before adding the bulk aqueous phase. |
| Solution is clear initially but becomes cloudy upon storage at 4°C | Compound has lower solubility at reduced temperatures. | 1. Store stock solutions at room temperature if stability allows. 2. If refrigeration is required, allow the solution to fully return to room temperature and vortex well before use. 3. Prepare smaller aliquots to avoid repeated temperature cycling. |
| Need to prepare a formulation for an in vivo (animal) study | Toxicity of solvents like DMSO is a concern; high concentration needed. | 1. Screen pharmaceutically acceptable co-solvent systems (e.g., PEG 400/water, PG/ethanol/water). 2. Investigate cyclodextrin formulations (e.g., HP-β-CD is common for parenteral administration). 3. Consider preparing a micronized suspension if a solution is not feasible.[8] |
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Purification of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this important intermediate. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Purification Workflow Overview
The purification of this compound from a typical reaction mixture generally follows a multi-step process designed to remove unreacted starting materials, catalysts, and side products. The logical flow of this process is critical for achieving high purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: An Emulsion Forms During Liquid-Liquid Extraction with Ethyl Acetate and Water.
-
Question: I'm trying to perform an extractive workup of my reaction mixture with ethyl acetate and aqueous sodium bicarbonate, but a stubborn emulsion has formed that won't separate. What's causing this and how can I resolve it?
-
Answer: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present. In the synthesis of imidazo[1,2-a]pyridines, residual starting materials or polymeric side products can act as emulsifying agents.
Immediate Actions:
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.[1]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can break the emulsion by removing the particulate matter.
Preventative Measures:
-
Ensure the reaction has gone to completion to minimize the presence of unreacted polar starting materials.
-
If possible, filter the crude reaction mixture before extraction if insoluble byproducts are known to form.
-
Issue 2: My Product is "Oiling Out" During Recrystallization Instead of Forming Crystals.
-
Question: I've concentrated my column fractions and am attempting to recrystallize the resulting solid from an ethyl acetate/hexane mixture. However, instead of crystals, I'm getting an oil. Why is this happening?
-
Answer: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point or when the concentration of impurities is high, inhibiting crystal lattice formation.
Causality & Solution:
-
High Impurity Level: The most common cause is the presence of impurities that lower the melting point of the mixture and interfere with nucleation. Your product may not be pure enough for recrystallization.
-
Solution: Consider re-purifying the material by column chromatography, paying close attention to fraction collection to better isolate the target compound.
-
-
Inappropriate Solvent System: The chosen solvent system may be too good of a solvent for your compound, or the polarity change upon adding the anti-solvent (hexane) is too drastic.
-
Solution:
-
Slow down the addition of the anti-solvent (hexane) while vigorously stirring.
-
Try a different solvent system. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixed solvent system like ethyl acetate/n-hexane.[1]
-
Use a single solvent for recrystallization if a suitable one can be identified (one in which the compound is sparingly soluble at room temperature but highly soluble when hot).
-
-
Step-by-Step Protocol for Optimized Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Issue 3: Poor Separation on a Silica Gel Column.
-
Question: I'm running a silica gel column to purify my crude product, but the spots on my TLC plate are streaking and my desired product is co-eluting with an impurity. How can I improve my separation?
-
Answer: Poor separation on silica gel can be due to several factors including incorrect mobile phase polarity, column overloading, or interactions between your compound and the silica.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is selecting a mobile phase that provides a retention factor (Rf) of ~0.2-0.4 for your target compound on a TLC plate.
-
Action: Systematically vary the ratio of your eluents (e.g., ethyl acetate and petroleum ether/hexane). For imidazo[1,2-a]pyridine derivatives, a gradient elution from low to high polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is often effective.[2]
-
-
Check for Compound Acidity/Basicity: The nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Action: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Reduce Sample Load: Overloading the column is a common reason for poor separation.
-
Guideline: A general rule of thumb is to use a ratio of at least 20:1 (w/w) of silica gel to crude product.
-
-
Dry Loading: If your compound has low solubility in the initial mobile phase, it can precipitate at the top of the column, leading to broad bands.
-
Action: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
-
-
| Parameter | Recommendation for Imidazo[1,2-a]pyridines | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard, effective for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Petroleum Ether or Hexane | Good starting point for tuning polarity. |
| TLC Visualization | UV light (254 nm) | The aromatic system is UV active. |
| Rf Target | 0.2 - 0.4 | Optimal for good separation on a column. |
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude this compound?
-
A1: The most common impurities are typically unreacted starting materials such as the substituted 2-aminopyridine and the α-halocarbonyl compound. Additionally, side-products from polymerization or alternative cyclization pathways can be present. Hydrolysis of the methyl ester to the corresponding carboxylic acid is also a possibility if the reaction or workup conditions are too harsh (e.g., strongly basic or acidic for prolonged periods at high temperatures).
-
-
Q2: How can I quickly check the purity of my final product?
-
A2: The quickest methods are Thin Layer Chromatography (TLC) and melting point analysis. A pure compound should show a single spot on TLC in multiple solvent systems and have a sharp melting point. For definitive purity assessment and structural confirmation, 1H NMR, 13C NMR, and mass spectrometry are essential.
-
-
Q3: My final product is a pale-yellow solid, but the literature reports it as white. Is this a problem?
-
A3: A slight yellow color is common for many nitrogen-containing heterocyclic compounds and may not necessarily indicate significant impurity. It could be due to trace amounts of highly colored byproducts. If NMR and mass spectrometry data are clean, and the melting point is sharp and close to the reported value, the material is likely of high purity. If the color is a concern for downstream applications, an additional recrystallization or treatment with activated carbon may be attempted, though this can lead to some product loss.
-
-
Q4: What are the recommended storage conditions for the purified product?
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CasNo.1042141-37-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing N-Arylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the N-arylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3][4] The ability to efficiently and selectively form C-N bonds to this scaffold is therefore of critical importance.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of N-arylated imidazo[1,2-a]pyridine derivatives. The content is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
I. Foundational Concepts: Understanding the Reaction
The N-arylation of imidazo[1,2-a]pyridines is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[5][6] Each catalytic system has its own nuances, advantages, and potential pitfalls.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope.[5][7][8] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[5][9][10][11]
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[6][12] These reactions are often more cost-effective than their palladium-catalyzed counterparts. The mechanism is believed to involve the coordination of the amine and aryl halide to a Cu(I) center, followed by a reductive elimination-like step.[13]
II. Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired N-arylated product, or the yield is very low. What are the likely causes and how can I improve it?
A: This is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Initial Diagnostic Checks:
-
Reagent Integrity:
-
Imidazo[1,2-a]pyridine: Ensure the starting material is pure and dry. Impurities can inhibit the catalyst.
-
Aryl Halide: Verify the purity and reactivity. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive aryl chlorides, more specialized, electron-rich, and bulky phosphine ligands are often required for palladium-catalyzed reactions.[10]
-
Solvent: Ensure the solvent is anhydrous. Water can hydrolyze the active catalyst and certain bases.
-
Base: The choice and quality of the base are critical. For Buchwald-Hartwig reactions, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. Ensure the base is fresh and has been stored under inert conditions, especially hygroscopic ones like NaOtBu.
-
-
Inert Atmosphere:
-
Both palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques.
-
Systematic Optimization Strategy:
If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary.
Experimental Workflow: Systematic Reaction Optimization
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
Detailed Optimization Parameters:
| Parameter | Palladium-Catalyzed | Copper-Catalyzed | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, CuSO₄ | Pd(0) sources like Pd₂(dba)₃ are often preferred. For Cu, Cu(I) salts are common, but Cu(II) salts like CuSO₄ can also be effective.[6] Catalyst loading is typically 1-5 mol%. |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos), Josiphos, BINAP, dppf | Phenanthrolines, N,N'-bidentate ligands, Pyridine N-oxides | Ligand choice is crucial. For Pd, bulky, electron-rich phosphines stabilize the active species and promote reductive elimination.[5][10] For Cu, nitrogen-based ligands are common and can accelerate the reaction.[6][12][14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | The base facilitates the deprotonation of the imidazo[1,2-a]pyridine. Stronger bases like NaOtBu are often used with less acidic amines, while weaker bases like K₃PO₄ or Cs₂CO₃ are generally milder. |
| Solvent | Toluene, Dioxane, THF | Dioxane, DMF, DMSO, Water | The solvent must solubilize the reagents and not interfere with the catalyst. Aprotic polar solvents are common. For some copper-catalyzed systems, water can be an effective and green solvent.[6][12] |
| Temperature | 80-120 °C | 100-150 °C | Higher temperatures are often required, especially for less reactive aryl halides.[15] However, excessive heat can lead to catalyst decomposition or side reactions. |
Data synthesized from multiple sources.[6][10][14][15]
Issue 2: Poor Regioselectivity (C-3 vs. N-1 Arylation)
Q: My reaction is producing a mixture of N-1 and C-3 arylated products. How can I improve the selectivity for N-arylation?
A: Imidazo[1,2-a]pyridines possess multiple reactive sites, with C-3 being particularly susceptible to electrophilic attack and direct C-H arylation.[16][17][18][19][20] Achieving high selectivity for N-arylation often depends on the catalytic system and reaction conditions.
Understanding the Competition:
The N-arylation proceeds via a Buchwald-Hartwig or Ullmann-type mechanism, while C-3 arylation typically occurs through a concerted metalation-deprotonation (CMD) or related C-H activation pathway. The balance between these pathways can be tipped by several factors.
Catalytic Cycles: N-Arylation vs. C-H Arylation
Caption: Competing pathways for N-arylation and C-3 arylation of imidazo[1,2-a]pyridines.
Strategies to Favor N-Arylation:
-
Catalyst System:
-
Palladium: The Buchwald-Hartwig amination is generally more selective for N-arylation than direct C-H arylation conditions. Using a well-defined Pd(0) precatalyst and a suitable phosphine ligand is key.
-
Copper: Copper-catalyzed systems, particularly those employing N,N- or N,O-bidentate ligands, are also known to favor N-arylation over C-H functionalization.[13]
-
-
Reaction Conditions:
-
Base: The choice of base can influence selectivity. For N-arylation, a base strong enough to deprotonate the imidazole nitrogen is required. In contrast, C-H arylation often uses a carboxylate or carbonate base that also acts as a proton shuttle in the CMD mechanism. Using a strong, non-coordinating base like NaOtBu or LiHMDS can favor the N-arylation pathway.
-
Additives: In some C-H arylation protocols, additives like Ag₂CO₃ or pivalic acid are used. Avoiding these will disfavor the C-H arylation pathway.
-
Issue 3: Catalyst Inhibition or Deactivation
Q: My reaction starts but then stalls before reaching full conversion. What could be inhibiting my catalyst?
A: Catalyst inhibition is a significant challenge, especially with nitrogen-containing heterocycles which can act as ligands themselves and poison the catalyst.
Potential Causes and Solutions:
-
Substrate Inhibition: The imidazo[1,2-a]pyridine itself can coordinate too strongly to the metal center, preventing the binding of the phosphine ligand and shutting down the catalytic cycle.[21][22][23]
-
Solution: Catalyst Pre-activation. A highly effective strategy is to pre-form the active catalyst before adding the imidazo[1,2-a]pyridine.[21][22] This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes at the reaction temperature. This allows the catalytically active Pd(0)-ligand complex to form without competition from the substrate.[21][22][23] Once the ligand is bound, the imidazo[1,2-a]pyridine is less likely to displace it.[21][22]
-
-
Product Inhibition: The N-arylated product, also a nitrogen heterocycle, can sometimes bind to the catalyst and inhibit further turnover.
-
Solution: Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) might be necessary to achieve full conversion. Also, ensure efficient stirring to minimize local high concentrations of the product.
-
-
Impurity-Driven Deactivation: Impurities in the starting materials or solvent (e.g., water, other coordinating species) can deactivate the catalyst.
-
Solution: Re-purify all reagents and ensure the use of high-quality, anhydrous solvents.
-
Issue 4: Difficulty with Heteroaryl Halides
Q: I am trying to couple a heteroaryl halide (e.g., a bromopyridine) with my imidazo[1,2-a]pyridine, but the reaction is not working well. Are there special considerations?
A: Yes, heteroaryl halides can be challenging substrates. They can coordinate to the metal center through their own nitrogen atoms, leading to catalyst inhibition.
Strategies for Coupling Heteroaryl Halides:
-
Ligand Selection: The use of highly electron-rich and sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) is often crucial. These ligands form very stable and active catalysts that are less prone to inhibition by the heteroaryl substrate.
-
Catalyst Pre-activation: The pre-activation technique described in Issue 3 is particularly important when using heteroaryl halides.[21][22]
-
Reaction Conditions: It may be necessary to use slightly higher catalyst loadings and/or higher temperatures to overcome the inhibitory effects of the heteroaryl substrate.
III. Standardized Experimental Protocol
This section provides a general, robust protocol for the palladium-catalyzed N-arylation of an imidazo[1,2-a]pyridine. This should be considered a starting point for optimization.
General Procedure for Palladium-Catalyzed N-Arylation
Reagents & Equipment:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Imidazo[1,2-a]pyridine derivative
-
Aryl halide
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., 1.5 mol % Pd), phosphine ligand (e.g., 3.6 mol %), and base (e.g., 2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Pre-activation: Add half of the total anhydrous solvent to the flask. Seal the flask and heat the mixture to the desired reaction temperature (e.g., 110 °C) with stirring for 3-5 minutes. The solution should change color, indicating the formation of the active catalyst.
-
Reagent Addition: In a separate vial, dissolve the imidazo[1,2-a]pyridine (1.0 equivalent) and the aryl halide (1.2 equivalents) in the remaining anhydrous solvent.
-
Reaction Initiation: Using a syringe, add the solution of the imidazo[1,2-a]pyridine and aryl halide to the pre-activated catalyst mixture.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS. Reactions are typically run for 12-24 hours.[15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated imidazo[1,2-a]pyridine.
IV. References
-
Shao, L.-X. (2017). An arylation method for imidazo[1,2-a]pyridine. SciSpace. Available at: --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--
-
Xie, J., et al. (2011). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Available at: --INVALID-LINK--
-
ResearchGate. Regioselective arylation of imidazo[1, 2‐a]pyridine. Available at: --INVALID-LINK--
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: --INVALID-LINK--
-
Roger, J., et al. (2010). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Xie, J., et al. (2011). Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water. PubMed. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: --INVALID-LINK--
-
ResearchGate. Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. Available at: --INVALID-LINK--
-
Moazzam, A., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry. Available at: --INVALID-LINK--
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: --INVALID-LINK--
-
Wang, D., et al. (2015). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. PubMed. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. Available at: --INVALID-LINK--
-
Chen, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: --INVALID-LINK--
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: --INVALID-LINK--
-
Cui, X., et al. (2011). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed. Available at: --INVALID-LINK--
-
Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: --INVALID-LINK--
-
Wang, X., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. Available at: --INVALID-LINK--
-
Cao, H., et al. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: --INVALID-LINK--
-
Wu, F., et al. (2014). ChemInform Abstract: Copper Powder-Catalyzed N-Arylation of Imidazoles in Water Using 2-(Hydrazinecarbonyl)pyridine N-Oxides as the New Ligands. Scite.ai. Available at: --INVALID-LINK--
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. Available at: --INVALID-LINK--
-
ResearchGate. Ligands L1 – L6 for the copper-catalyzed N -arylation of imidazoles. Available at: --INVALID-LINK--
-
Chen, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: --INVALID-LINK--
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: --INVALID-LINK--
-
ResearchGate. Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. Available at: --INVALID-LINK--
-
Synfacts. C–H Arylation of Imidazo[1,2-a]pyridine with Pd-Fe O NPs. Available at: --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: --INVALID-LINK--
-
Asian Journal of Organic & Medicinal Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Available at: --INVALID-LINK--
-
RSC Publishing. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available at: --INVALID-LINK--
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available at: --INVALID-LINK--
-
Dhiman, S., & Kumar, D. (2021). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: --INVALID-LINK--
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: --INVALID-LINK--
-
Enguehard-Gueiffier, C., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Products of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from reaction products derived from Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions and face the subsequent purification challenges.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are indispensable tools for its functionalization.[1][2][3] However, the removal of the palladium catalyst to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs), often below 10 ppm, is a frequent and significant hurdle.[4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve the required purity of your target compounds.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses common problems encountered during the purification of products synthesized from this compound.
Issue 1: High Levels of Residual Palladium Persist After Initial Purification.
-
Q: I've performed a standard aqueous work-up and column chromatography, but my product is still contaminated with significant levels of palladium (>100 ppm). What should I do?
A: Standard purification techniques are often insufficient for removing all palladium species, which can exist in various forms (e.g., Pd(0), Pd(II), colloidal palladium).[5] The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can also coordinate with palladium, making it more difficult to remove.
Recommended Actions:
-
Identify the Palladium Species: The nature of the palladium residue depends on the catalytic cycle. For instance, Pd(0) species are common at the end of a Suzuki coupling. Knowing the likely oxidation state will help in selecting an appropriate scavenger.
-
Employ a Scavenger: Metal scavengers are the most effective method for reducing palladium to very low levels.[6] These are solid-supported reagents with functional groups that chelate the metal, allowing for its removal by simple filtration.
-
Consider a Multi-Step Approach: A combination of methods can be highly effective. For example, an initial filtration through Celite® to remove heterogeneous palladium black can be followed by treatment with a scavenger to capture soluble species.[7]
-
Issue 2: Significant Product Loss During the Scavenging Process.
-
Q: I used a palladium scavenger, and while the palladium levels are low, my product yield has dropped significantly. How can I prevent this?
A: Product loss during scavenging can occur due to non-specific adsorption of your product onto the scavenger matrix, especially with highly porous materials like activated carbon.
Recommended Actions:
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a screening experiment using a few equivalents of scavenger relative to the initial palladium loading and increase if necessary.
-
Choose a Selective Scavenger: Functionalized silica scavengers are generally more selective than activated carbon and may result in less product loss.[3]
-
Thoroughly Wash the Scavenger: After the scavenging period, wash the filtered scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.
-
Consider a Flow Chemistry Setup: Using a packed-bed cartridge with the scavenger can minimize product loss and improve efficiency, especially for larger scale reactions.[8]
-
Issue 3: Inconsistent Results with Palladium Scavengers.
-
Q: The same scavenging protocol gives me different levels of residual palladium in different batches. Why is this happening and how can I improve consistency?
A: Inconsistent results can stem from variations in the reaction work-up, the age and quality of the scavenger, and the reaction conditions.
Recommended Actions:
-
Standardize Your Work-up: Ensure the work-up procedure before scavenging is consistent. The solvent, pH, and presence of other reagents can affect the scavenger's performance.
-
Check Scavenger Quality: Use fresh, high-quality scavengers. Some scavengers can degrade over time, especially if not stored properly.
-
Optimize Scavenging Conditions: Temperature and time are critical parameters. For challenging cases, increasing the temperature or extending the scavenging time can improve efficiency.[9] Conduct a small-scale optimization study to determine the ideal conditions for your specific product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of palladium scavengers and how do they work?
A1: The most common palladium scavengers fall into two main categories:
-
Activated Carbon: A highly porous material with a large surface area that can adsorb a wide range of palladium species.[10] It is a cost-effective option but can sometimes lead to product loss due to non-specific binding.[11]
-
Functionalized Silica Gels: These are silica particles with covalently attached functional groups that have a high affinity for palladium.[12] Common functional groups include:
-
Thiol (-SH): Highly effective for scavenging a variety of palladium species, particularly Pd(II).[6]
-
Thiourea: A versatile scavenger for all forms of palladium.[6]
-
2,4,6-Trimercaptotriazine (TMT): A potent scavenger, especially for ruthenium, but also effective for palladium.[2]
-
Amine groups: Can also be effective for scavenging certain palladium complexes.[2]
-
The mechanism involves the chelation of the palladium by the functional groups on the silica surface, forming a stable complex that is removed by filtration.
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on several factors:
-
Palladium Catalyst and Oxidation State: The type of palladium catalyst used in your reaction (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) will influence the nature of the residual palladium species. Thiol-based scavengers are a good starting point for many common palladium catalysts.[6]
-
Solvent: Ensure the scavenger is compatible with your reaction solvent. Silica-based scavengers have broad solvent compatibility.[3]
-
Product Structure: The functional groups on your product can sometimes interact with the scavenger. A screening of different scavengers is often the best approach to find the most effective and selective one for your specific molecule.
Q3: Can I regenerate and reuse palladium scavengers?
A3: While technically possible for some scavengers, it is generally not recommended in a research or pharmaceutical setting. The regeneration process can be complex and may not fully restore the scavenger's activity. The cost of the scavenger is often minor compared to the value of the final product and the risk of incomplete palladium removal.
Decision-Making Workflow for Palladium Scavenger Selection
The following diagram provides a logical workflow for selecting an appropriate palladium scavenging strategy.
Caption: A decision workflow for selecting a palladium scavenger.
Mechanism of Palladium Scavenging by Thiol-Functionalized Silica
The following diagram illustrates the mechanism by which a thiol-functionalized silica scavenger captures palladium species from a solution.
Caption: Mechanism of palladium capture by a thiol scavenger.
Experimental Protocols
The following are generalized, step-by-step protocols for common palladium scavenging methods. Always perform a small-scale trial to optimize conditions for your specific product before proceeding to a larger scale.
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
-
Reaction Completion: Once your palladium-catalyzed reaction is complete, perform your standard aqueous work-up.
-
Solvent Exchange (if necessary): Ensure your crude product is dissolved in a suitable solvent that is compatible with the scavenger (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: To the solution of your crude product, add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP). A good starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. For difficult cases, the temperature can be increased to 40-60 °C and the stirring time extended.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain your purified product.
-
Analysis: Analyze a sample of the purified product for residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4]
Protocol 2: Scavenging with Activated Carbon
-
Reaction Completion and Work-up: As in Protocol 1, complete the reaction and initial work-up.
-
Carbon Addition: To the solution of your crude product, add activated carbon (e.g., Darco® KB-B). A typical loading is 5-10 wt% relative to the crude product.
-
Stirring: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing and Concentration: Wash the filter cake thoroughly with fresh solvent and concentrate the combined filtrate and washes.
-
Analysis: Determine the residual palladium concentration.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading | Advantages | Disadvantages |
| Functionalized Silica | Thiol (-SH) | 4-10 eq. vs. Pd | High efficiency, good selectivity, broad solvent compatibility.[3][6] | Higher cost than carbon. |
| Functionalized Silica | Thiourea | 4-10 eq. vs. Pd | Versatile for various Pd species.[6] | May not be as effective as thiols for all Pd species. |
| Activated Carbon | N/A | 5-20 wt% | Low cost, effective for a range of Pd species.[3] | Can cause product loss, filtration can be difficult.[11] |
References
- 1. mdpi.com [mdpi.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Stability issues of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate in solution
Technical Support Center: Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development scientists to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, the specific combination of a bromo substituent and a methyl ester functional group on this bicyclic system introduces potential liabilities that must be managed for reproducible and accurate experimental results. This guide provides FAQs, troubleshooting advice, and validated protocols to ensure the integrity of your compound in solution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical stability concerns for this compound in solution?
A1: The molecule possesses two primary functional groups susceptible to degradation in solution:
-
Methyl Ester (C-6 position): Ester groups are prone to hydrolysis, especially under acidic or basic pH conditions. This reaction converts the methyl ester into the corresponding carboxylic acid, altering the compound's polarity, solubility, and potentially its biological activity.
-
Bromo Substituent (C-2 position): The C-Br bond on the electron-rich imidazopyridine ring can be susceptible to nucleophilic substitution or photolytic degradation, particularly in the presence of certain solvents or under prolonged exposure to high-energy light.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: For maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: A high-purity, anhydrous aprotic solvent such as DMSO or DMF is recommended.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping standard vials in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[3]
Q3: Which solvents should I avoid when working with this compound for extended periods?
A3: Protic solvents, especially methanol or ethanol, should be used with caution for long-term storage, as they can participate in transesterification or other reactions. Aqueous solutions containing buffers with a pH significantly deviating from neutral (i.e., <6 or >8) will accelerate the rate of ester hydrolysis.
Q4: How can I quickly check if my compound has degraded in solution?
A4: The most straightforward method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of your aged solution to that of a freshly prepared standard. Key indicators of degradation are a decrease in the peak area of the parent compound and the appearance of new peaks, typically one with a shorter retention time if the more polar carboxylic acid has formed.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My HPLC analysis shows a decreasing peak for my compound and a new, more polar peak appearing over time.
-
Likely Cause: This is the classic signature of ester hydrolysis. The methyl ester is being converted to the more polar carboxylic acid, which elutes earlier from a reverse-phase HPLC column.
-
Causality: The presence of water in your solvent (e.g., non-anhydrous DMSO, absorption from the atmosphere) or residual acid/base in your experimental medium is catalyzing the breakdown of the ester.
-
Solution:
-
Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M-14 Da relative to the parent compound).
-
Solvent Quality: Switch to a new, unopened bottle of anhydrous, high-purity solvent for preparing stock solutions.
-
pH Control: Ensure the pH of your aqueous experimental buffers is maintained as close to neutral (pH 6.5-7.5) as possible.
-
Work Fresh: Prepare working solutions immediately before use from a frozen, anhydrous stock.
-
Problem: My biological assay results are inconsistent from day to day, even when using the same stock solution.
-
Likely Cause: Compound degradation due to improper handling of the stock solution, such as repeated freeze-thaw cycles or extended time at room temperature.
-
Causality: Each freeze-thaw cycle can introduce atmospheric moisture into the stock solution, accelerating hydrolysis. Leaving the solution on the benchtop, especially under bright lab lighting, can promote both hydrolytic and photolytic degradation.
-
Solution:
-
Aliquot Stocks: Prepare single-use aliquots of your main stock solution. This prevents contamination and degradation of the entire stock.
-
Minimize Bench Time: Thaw aliquots immediately before use and keep them on ice and protected from light.
-
Perform a Stability Check: Run a stability study under your specific assay conditions (see Protocol 1) to determine the viable window for your experiments.
-
Problem: The color of my stock solution in DMSO has changed from colorless to a faint yellow/brown.
-
Likely Cause: This may indicate a more complex degradation pathway beyond simple hydrolysis, potentially involving the imidazopyridine ring itself or the bromo substituent.
-
Causality: Imidazopyridine scaffolds can be susceptible to oxidation.[4] This process can be accelerated by impurities in the solvent or exposure to air and light over long periods.
-
Solution:
-
Discard the Stock: A visible color change is a strong indicator of significant degradation. The stock solution should be discarded.
-
Source Purity: Verify the purity of the solid compound from the supplier.[5]
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon before sealing.
-
Section 3: Key Degradation Pathway
The most probable non-enzymatic degradation pathway for this molecule in a typical laboratory setting is the hydrolysis of the methyl ester.
Mechanism: Ester Hydrolysis
This reaction can be catalyzed by either acid or base. In aqueous buffers, water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release methanol and the carboxylate anion (under basic conditions) or carboxylic acid (under acidic conditions).
Caption: Predicted hydrolytic degradation of the parent compound.
Section 4: Protocols for Stability Assessment
To ensure experimental integrity, it is crucial to validate the stability of the compound under your specific conditions.
Protocol 1: HPLC-Based Solution Stability Study
This protocol provides a framework for assessing the stability of this compound in a chosen solvent or buffer. The use of HPLC is a standard method for such analyses.[6]
Methodology:
-
Prepare a Fresh Standard (10 mM): Accurately weigh solid this compound and dissolve it in anhydrous DMSO to create a 10 mM primary stock solution. This will serve as your T=0 reference standard.
-
Prepare Test Solution: Dilute the primary stock solution into your test buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately inject the test solution and the diluted standard onto a calibrated HPLC-UV system. Record the peak area of the parent compound.
-
Incubation: Store the remaining test solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and inject it onto the HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 analysis.
-
Monitor for the appearance and growth of any new peaks, which are potential degradants.
-
A compound is often considered stable if >90% of the parent peak remains at the final time point.
-
Caption: Workflow for conducting an HPLC-based stability study.
Section 5: Summary of Best Practices
Adherence to these guidelines will minimize degradation and ensure the reliability of your experimental data.
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO or DMF | Aprotic and non-nucleophilic solvents minimize hydrolysis and other reactions. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Low temperatures drastically reduce the rate of all chemical degradation reactions. |
| Light Exposure | Store in amber vials or protect from light | The imidazopyridine ring may be susceptible to photolytic degradation. |
| Working Buffer pH | pH 6.5 - 7.5 | Minimizes both acid- and base-catalyzed hydrolysis of the methyl ester. |
| Handling | Prepare single-use aliquots | Prevents contamination of the main stock and degradation from repeat freeze-thaw cycles. |
| Validation | Perform a stability study in your specific assay buffer | Confirms that the compound is stable for the duration of your experiment under your conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1042141-37-6 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Evolving Landscape of Imidazo[1,2-a]pyridine Bioactivity: A Comparative Analysis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate and Its Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that confers a broad spectrum of biological activities.[1] This versatile bicyclic heterocycle is the foundation for numerous therapeutic agents with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[2][3] The specific biological profile of an imidazo[1,2-a]pyridine derivative is intricately linked to the nature and position of its substituents. This guide provides an in-depth comparative analysis of the predicted bioactivity of methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate against a backdrop of experimentally validated derivatives, offering insights for researchers and drug development professionals.
While direct experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential bioactivity can be extrapolated from the structure-activity relationships (SAR) of closely related analogues. This guide will dissect the influence of the 2-bromo and 6-carboxylate moieties on the overall biological effect, drawing comparisons with derivatives substituted at these and other positions.
The Imidazo[1,2-a]pyridine Core: A Hub of Therapeutic Potential
The imidazo[1,2-a]pyridine nucleus is a rigid, planar system that provides a unique framework for molecular interactions with biological targets. Its derivatives have been shown to modulate key cellular pathways implicated in various diseases. Notably, many of these compounds exert their effects by targeting signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[4][5]
Deciphering the Substituent Effects: A Structure-Activity Relationship (SAR) Perspective
The bioactivity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the electronic and steric properties of their substituents.
The Role of Halogenation at the C2-Position
The introduction of a halogen, such as bromine, at the C2-position can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can enhance binding affinity through halogen bonding, a non-covalent interaction with biological macromolecules. Furthermore, the 2-bromo substituent serves as a versatile synthetic handle for further chemical modifications, enabling the exploration of a wider chemical space. For instance, a 2-bromo-8-fluoro-imidazo[1,2-a]pyridine is highlighted as a valuable building block for creating libraries of targeted small molecules.[6] While direct anticancer or antimicrobial data for a simple 2-bromo substitution is sparse, related halogenated compounds have shown significant activity. For example, a 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine demonstrated high binding affinity for β-amyloid plaques, suggesting its potential in neurodegenerative disease research.[7]
The Influence of the C6-Carboxylate Group
Substitution at the C6-position has been shown to be critical for the anticancer activity of several imidazo[1,2-a]pyridine series. The presence of a methyl carboxylate group at this position introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and overall polarity. Studies on 6-substituted imidazo[1,2-a]pyridines have reported excellent activity against colon cancer cell lines, such as HT-29 and Caco-2.[8] The ester functionality of the carboxylate group could also be a site for metabolic hydrolysis, potentially leading to a carboxylic acid metabolite with a different activity profile.
Comparative Bioactivity Profile: Anticancer and Antimicrobial Potential
Based on the available literature for related compounds, we can project the potential bioactivities of this compound and compare them with established derivatives.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a range of cell lines. The mechanism often involves the inhibition of critical signaling pathways.
Table 1: Comparative Anticancer Activity (IC50 values) of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) |
| Hypothetical: this compound | Various | To be determined | Predicted to have moderate activity |
| Diarylurea derivative 18h | A375P (Melanoma) | < 0.06 | Not specified |
| Diarylurea derivative 18i | A375P (Melanoma) | < 0.06 | Not specified |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast) | 45 | Induction of apoptosis, cell cycle arrest |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast) | 47.7 | Induction of apoptosis, cell cycle arrest |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline 13k | Various | 0.09 - 0.43 | PI3Kα inhibition |
| 2-phenylimidazo[1,2-a]pyridine 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 | Not specified |
Data compiled from multiple sources.[9][10][11][12]
The potent activity of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k highlights the importance of bulky, aromatic substituents at the C6-position for PI3Kα inhibition.[11] In contrast, the simpler structure of this compound might exhibit more modest, broad-spectrum cytotoxic effects.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC values) of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Hypothetical: this compound | Various | To be determined |
| Azo-linked derivative 4e | P. aeruginosa, S. aureus | 500-700 |
| 6-Heterylthieno[2,3-d]pyrimidine derivative | P. aeruginosa | < Streptomycin |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | E. coli | 0.2-1.3 |
Data compiled from multiple sources.[11][13][14]
The data suggests that significant antimicrobial activity is often associated with more complex derivatives. For instance, the azo-linked derivative 4e showed potent activity against both Gram-positive and Gram-negative bacteria.[11] The thienopyrimidine derivative also exhibited strong activity against P. aeruginosa.[13]
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
A deeper understanding of the bioactivity of these compounds requires an examination of their molecular targets. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling cascades.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4][16]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers.[17] Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[5]
Caption: The Wnt/β-catenin signaling pathway and the potential inhibitory points for imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Bioactivity Screening
To empirically determine the bioactivity of novel compounds like this compound, a series of well-established in vitro assays are essential.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[18][19]
Caption: A general workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Step-by-Step Synthesis Protocol (General):
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add the α-halocarbonyl compound and a base (e.g., sodium bicarbonate).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[2][24]
Step-by-Step Clonogenic Survival Assay Protocol:
-
Cell Treatment: Treat cells in culture flasks with the test compound for a defined period.
-
Cell Plating: Prepare a single-cell suspension and plate a known number of cells into new culture dishes.
-
Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.[2]
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Mechanism of Action: Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of the molecular mechanisms of drug action, such as the induction of apoptosis.[1][7]
Step-by-Step Western Blotting Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While this compound remains a molecule with underexplored biological potential, a systematic analysis of its structural features in the context of known imidazo[1,2-a]pyridine derivatives allows for informed predictions of its bioactivity. The presence of a 2-bromo and a 6-carboxylate group suggests that it may possess moderate anticancer and antimicrobial properties. However, to unlock the full therapeutic potential of this scaffold, further derivatization, particularly at the C2 and C6 positions, is likely necessary. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and other novel imidazo[1,2-a]pyridine derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. atcc.org [atcc.org]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Halogenated Imidazo[1,2-a]pyridines in Cross-Coupling Reactions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its prevalence in a wide array of biologically active compounds. The functionalization of this privileged heterocycle is paramount for the development of novel therapeutics and advanced materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comprehensive comparative analysis of the reactivity of halogenated imidazo[1,2-a]pyridines in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Our focus will be on elucidating the impact of the halogen substituent (I, Br, Cl) and its position on the imidazo[1,2-a]pyridine core on reaction efficiency and outcomes, providing researchers, scientists, and drug development professionals with actionable insights and supporting experimental data.
The Underlying Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a palladium(0) complex is the rate-determining step in many of these catalytic cycles.[1] The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of halogenated imidazo[1,2-a]pyridines in these transformations generally follows the order: I > Br > Cl . This trend is a crucial consideration in designing synthetic routes, as iodo- and bromo-substituted imidazo[1,2-a]pyridines are typically more reactive and require milder reaction conditions than their chloro- counterparts.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for the formation of biaryl and hetero-biaryl structures.[2] The choice of halogen on the imidazo[1,2-a]pyridine scaffold significantly influences the reaction conditions and outcomes.
Comparative Data for Suzuki-Miyaura Coupling
| Halogen Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3- | Br | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [3] |
| 3- | I | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | RT - Reflux | 1-5 | High | [4] |
| 6- | Br | (Hetero)arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good | |
| 2- | Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Moderate-Good | [3] |
| 3- | Cl | Arylboronic acids | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | General Procedure | [3] |
Note: The data is compiled from various sources and reaction conditions may not be directly comparable. Yields are reported as described in the cited literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-imidazo[1,2-a]pyridine
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[3]
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methyl-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1, 5 mL).
Reaction Execution:
-
The reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Heck Reaction: Alkenylation of Imidazo[1,2-a]pyridines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.
Comparative Insights on Heck Coupling
Direct comparative studies on the Heck reaction with different halogenated imidazo[1,2-a]pyridines are less common in the literature. However, the general reactivity trend of I > Br > Cl holds true. Iodo- and bromo-imidazo[1,2-a]pyridines are the most commonly used substrates, reacting efficiently with a variety of alkenes. Chloro-imidazo[1,2-a]pyridines are more challenging substrates and often require more active catalyst systems, higher temperatures, and longer reaction times.
Experimental Protocol: Heck Reaction of 6-Bromo-imidazo[1,2-a]pyridine with Styrene
This protocol is a generalized procedure for the Heck reaction.[6]
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 2-10 mol%).
-
Add a base, such as triethylamine (Et₃N, 1.5-2.0 equiv.) or potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).
-
Add the solvent, typically a polar aprotic solvent like DMF or acetonitrile (MeCN).
-
Add styrene (1.1-1.5 equiv.).
Reaction Execution:
-
The reaction mixture is heated to 80-120 °C and stirred vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst and any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Comparative Data for Sonogashira Coupling
| Halogen Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3- | I | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4-6 | High | [8] |
| 2- | Br | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
| 3- | Br | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 | 12 | Good | [10] |
| 2- | Cl | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Moderate | [10] |
Note: The data is compiled from various sources and reaction conditions may not be directly comparable. Yields are reported as described in the cited literature.
Experimental Protocol: Sonogashira Coupling of 3-Iodo-imidazo[1,2-a]pyridine with Phenylacetylene
This is a representative protocol for a Sonogashira coupling reaction.[8]
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodo-imidazo[1,2-a]pyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine (Et₃N, 3.0 equiv.) via syringe. Stir the mixture until the solids are dissolved.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11] This reaction has revolutionized the synthesis of arylamines.
Comparative Insights on Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-imidazo[1,2-a]pyridine with Morpholine
This protocol is a general procedure for the Buchwald-Hartwig amination.[12]
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous and degassed toluene.
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Processes
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The halogen substituent on the imidazo[1,2-a]pyridine core is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The established trend of I > Br > Cl dictates the choice of reaction conditions, with iodo- and bromo-derivatives generally offering higher reactivity and allowing for milder protocols. Chloro-imidazo[1,2-a]pyridines, while more challenging substrates, can be effectively functionalized with the use of advanced, highly active catalyst systems. A thorough understanding of these reactivity patterns, coupled with the appropriate selection of catalysts, ligands, bases, and solvents, empowers researchers to efficiently synthesize a diverse range of functionalized imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational framework and practical protocols to aid in the strategic design and execution of these powerful synthetic transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Analogs as Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with various biological targets. This has led to the development of marketed drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic), underscoring the therapeutic potential of this heterocyclic system.[3] In recent years, the focus has increasingly shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors for applications in oncology and other therapeutic areas.[1][4]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate scaffold. We will delve into the causal relationships behind experimental design choices, present comparative data for key analogs, and provide detailed experimental protocols to enable the replication and expansion of these findings. Our focus will be on the inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[1][5]
The Strategic Importance of the this compound Scaffold
The selection of this compound as a starting point for analog development is a deliberate and strategic choice. Each substituent on this core scaffold plays a crucial role in defining the molecule's synthetic versatility and its potential for biological activity.
-
The Imidazo[1,2-a]pyridine Core: This bicyclic system provides a rigid and planar foundation, which is often advantageous for fitting into the well-defined ATP-binding pockets of kinases. The nitrogen atoms within the ring system offer opportunities for hydrogen bonding interactions with the kinase hinge region, a common feature of many kinase inhibitors.
-
The 2-Bromo Substituent: The bromine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of chemical moieties. This enables a systematic exploration of the chemical space around this position to probe for interactions with the solvent-exposed region of the kinase active site.
-
The 6-Carboxylate Group: The methyl carboxylate group at the 6-position is another key site for modification. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This position is often critical for modulating the pharmacokinetic properties of the molecule, such as solubility and cell permeability, as well as for establishing interactions with the outer regions of the kinase binding site.
The interplay of these features makes this compound an excellent starting scaffold for the generation of diverse chemical libraries aimed at discovering potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis of Imidazo[1,2-a]pyridine Analogs as PI3K Inhibitors
Our analysis of the SAR for this class of compounds is synthesized from multiple studies on related imidazo[1,2-a]pyridine-based PI3K inhibitors. While a dedicated study on the specific starting scaffold is not publicly available, the principles derived from analogs with modifications at the 2-, 3-, 6-, and 8-positions provide a robust framework for understanding the key determinants of activity.
Key SAR Insights:
-
Modifications at the 2- and 3-Positions: The 2- and 3-positions of the imidazo[1,2-a]pyridine ring are often directed towards the solvent-exposed region of the kinase active site.
-
Small, lipophilic groups at the 2-position are generally well-tolerated and can enhance potency.
-
Introduction of larger aromatic or heteroaromatic groups at the 3-position can lead to a significant increase in inhibitory activity, likely due to favorable pi-stacking or hydrophobic interactions.[5] For example, the introduction of a 1-(phenylsulfonyl)-1H-pyrazol-3-yl group at the 3-position of a 2-methylimidazo[1,2-a]pyridine core resulted in a potent PI3Kα inhibitor.[5]
-
-
The Critical Role of the 6-Position: The 6-position is a key vector for achieving both potency and selectivity.
-
Substitution at this position with aryl or heteroaryl groups is a common strategy to extend the molecule into a hydrophobic pocket adjacent to the ATP-binding site.[6]
-
In a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the nature of the substituent on the quinazoline ring significantly impacted PI3Kα inhibitory activity, with some analogs exhibiting nanomolar potency.[5] This highlights the importance of exploring a variety of substituents at this position to optimize interactions with the target kinase.
-
-
Influence of the 8-Position: The 8-position also plays a role in modulating activity and selectivity.
-
In some series, small electron-withdrawing groups at the 8-position have been shown to be beneficial for activity.
-
The development of imidazo[1,2-a]pyridine-8-carboxamides has been a successful strategy in identifying novel antimycobacterial agents, suggesting that this position is amenable to the introduction of amide functionalities to engage in hydrogen bonding interactions.[7]
-
Comparative Analysis of Imidazo[1,2-a]pyridine Analogs and Alternative PI3K Inhibitors
To provide a clear perspective on the performance of imidazo[1,2-a]pyridine-based inhibitors, we present a comparative analysis with other well-established PI3K inhibitors.
| Compound Class | Representative Compound | PI3Kα IC50 | Key Features & SAR Insights |
| Imidazo[1,2-a]pyridine | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline analog (13k) | 1.94 nM[5] | Potent PI3Kα inhibition. SAR at the 6-position is critical for activity. The imidazo[1,2-a]pyridine core acts as a key pharmacophore.[5] |
| Benzimidazole-based | ZSTK474 | 37 nM | Pan-PI3K inhibitor. Scaffold hopping from this class has inspired the design of imidazo[1,2-a]pyridine analogs.[8] |
| Thiazole-based | Thiazole derivative 12 | 2.8 nM[5] | Highly potent and selective PI3Kα inhibitor. Demonstrates the potential of heterocyclic scaffolds in achieving high potency. |
| Dual PI3K/mTOR Inhibitors | Imidazo[1,2-a]pyridine derivative 15a | PI3Kα: 0.20 nM, mTOR: 21 nM[9] | Demonstrates the versatility of the scaffold to achieve dual inhibition.[9] |
Table 1: Comparative Performance of Imidazo[1,2-a]pyridine Analogs and Other PI3K Inhibitors.
Experimental Protocols: A Guide to Reproducible Research
The following protocols are provided to ensure the self-validating nature of the research described in this guide.
General Synthesis of Imidazo[1,2-a]pyridine Analogs
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
In vitro testing of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine (IP) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Derivatives of this versatile structure have been investigated as potent anticancer,[2][3] anti-inflammatory,[1] antimicrobial,[4][5] and kinase-inhibiting agents.[6][7] Specifically, modifications to the IP core have yielded compounds that can induce apoptosis, arrest the cell cycle, and modulate critical signal transduction pathways like the PI3K/Akt/mTOR pathway, making them highly attractive for drug discovery.[1][8]
This guide focuses on a specific, yet unexplored, chemical space: derivatives of this compound. As a Senior Application Scientist, my objective is to provide a comprehensive, field-proven framework for conducting the initial in vitro evaluation of these novel compounds. This document is not merely a list of protocols; it is a strategic guide that explains the causality behind experimental choices, ensuring a logical, tiered approach to characterizing the biological potential of this promising compound class. We will proceed from broad primary screening to more focused secondary assays to elucidate the mechanism of action, providing a robust and self-validating system for generating high-quality, reproducible data.
Part 1: A Strategic Framework for In Vitro Evaluation
A successful in vitro screening campaign begins with a logical, tiered workflow. This approach maximizes efficiency by using high-throughput primary screens to identify "hit" compounds, which are then subjected to more complex, resource-intensive secondary assays to understand their mechanism of action (MoA). Given the known biological activities of the broader imidazo[1,2-a]pyridine family, a logical starting point is the assessment of anticancer activity.
The proposed workflow is designed to first identify cytotoxic potential and then to delineate the specific pathway of action, such as kinase inhibition, which is a common mechanism for this class of compounds.[9] An alternative or parallel path explores the antimicrobial potential, another well-documented activity of the IP scaffold.[5][10]
Caption: Tiered workflow for in vitro evaluation of novel compounds.
Part 2: Foundational Assays: Protocols and Rationale
The following protocols represent the core assays required for the initial characterization of your novel derivatives. The experimental choices are grounded in established, widely-accepted methodologies to ensure data integrity and comparability across different studies.
Primary Screening: Assessing General Cytotoxicity
Rationale: The initial evaluation of a compound's effect on cell viability is a critical filter in the drug discovery pipeline.[11] A cytotoxicity assay determines the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable, and widely used colorimetric method for this purpose.[13] It measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing an indirect measure of cell number.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in their recommended complete culture medium.[2]
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Crucial Controls: Include wells for "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only). A positive control (e.g., Doxorubicin) should also be included.
-
Incubate the plate for 48 or 72 hours.[12]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration required to inhibit the growth of 50% of the cell population.[12]
-
Secondary Screening: Elucidating the Mechanism of Action
Should your primary screen reveal potent cytotoxic compounds, the next logical step is to investigate their mechanism of action. As many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors,[7][9] a biochemical kinase assay is a highly relevant secondary screen.
Rationale: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] In vitro kinase assays are the most direct method to verify and quantify the efficacy of potential inhibitors against a specific kinase.[16] Given that aberrant PI3K signaling is linked to numerous cancers and is a known target of some IP compounds,[17][18] assessing inhibition of PI3Kα is a rational starting point.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro PI3Kα Inhibition Assay (Luminescence-Based)
This protocol is based on assays that measure the depletion of ATP, a universal substrate for kinases.
-
Reagents and Setup:
-
Recombinant human PI3Kα enzyme.
-
Lipid substrate (e.g., PIP2).
-
ATP at a concentration near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.[14]
-
Test compounds (novel derivatives) and a known PI3Kα inhibitor (positive control, e.g., Alpelisib).
-
A commercial luminescence-based ATP detection reagent kit.
-
White, opaque 96- or 384-well plates suitable for luminescence.
-
-
Kinase Reaction:
-
Add the kinase buffer, PI3Kα enzyme, and lipid substrate to the wells.
-
Add the test compounds at various concentrations (serial dilutions). Include vehicle (DMSO) and positive controls.
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase, which produces light in the presence of ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Alternative Screening: Antimicrobial Susceptibility Testing
Rationale: If the primary cytotoxicity screen yields low activity, or as a parallel screening effort, evaluating the antimicrobial properties of the derivatives is a logical step based on the established activity of the IP scaffold.[5][19] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21]
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Crucial Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A known antibiotic (e.g., Streptomycin or Ciprofloxacin) should be used as a positive control.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[22] A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the inhibition of growth.
-
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is paramount for comparing the performance of novel derivatives against each other and against established standards. All quantitative data should be summarized in structured tables.
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Selectivity Index* |
| Derivative 1 | MCF-7 (Breast) | Value | Value |
| Derivative 1 | HT-29 (Colon) | Value | Value |
| Derivative 2 | MCF-7 (Breast) | Value | Value |
| Derivative 2 | HT-29 (Colon) | Value | Value |
| Doxorubicin | MCF-7 (Breast) | Reference Value | N/A |
| Doxorubicin | HT-29 (Colon) | Reference Value | N/A |
*Selectivity Index can be calculated if a non-cancerous cell line (e.g., HEK293) is also tested (IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher value indicates greater selectivity for cancer cells.[13]
Table 2: In Vitro Kinase and Antimicrobial Activity
| Compound ID | Kinase Inhibition (PI3Kα) IC₅₀ (nM) ± SD | Antimicrobial MIC (µg/mL) |
| S. aureus | ||
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| Alpelisib (PI3Kα Inhibitor) | Reference Value | N/A |
| Streptomycin | N/A | Reference Value |
Causality and Interpretation: The goal is to identify derivatives with low IC₅₀ or MIC values, indicating high potency. By comparing the IC₅₀ values across different cancer cell lines, you can identify compounds with broad-spectrum activity or selective toxicity. In the kinase assay, a lower IC₅₀ value signifies more potent inhibition of the target enzyme. Comparing these values to the positive controls (Doxorubicin, Alpelisib, Streptomycin) provides a critical benchmark for the performance of your novel compounds. A derivative with an IC₅₀ value in the nanomolar range for PI3Kα and a micromolar IC₅₀ in a PI3K-dependent cancer cell line would represent a promising lead for further development.[18]
Conclusion and Future Directions
This guide provides a foundational, tiered strategy for the initial in vitro characterization of novel this compound derivatives. By systematically applying these cytotoxicity, kinase inhibition, and antimicrobial assays, researchers can efficiently identify hit compounds and gain initial insights into their mechanism of action.
The data generated through these protocols will form a self-validating basis for crucial next steps, including:
-
Selectivity Profiling: Testing promising kinase inhibitors against a broader panel of kinases to determine their selectivity.
-
Mechanism of Action Validation: Using cell-based assays (e.g., Western blotting) to confirm the inhibition of the target pathway (e.g., phosphorylation of Akt).[1]
-
ADME-T Profiling: Preliminary in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
By following this structured and rationale-driven approach, researchers can rigorously evaluate this novel chemical series and effectively identify promising lead candidates for the next stages of drug development.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 6. oceanomics.eu [oceanomics.eu]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. apec.org [apec.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases.[1][2] However, this versatility also brings an inherent risk of cross-reactivity, where a compound designed to inhibit one kinase also interacts with others, leading to unforeseen biological consequences and potential toxicity.
This guide provides an in-depth analysis of the cross-reactivity of inhibitors based on the Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate scaffold. While specific experimental data for this exact compound is not extensively published, we will construct a predictive cross-reactivity profile based on the known targets of structurally related imidazo[1,2-a]pyridine derivatives. This guide will delve into the causality behind experimental choices for assessing kinase inhibitor selectivity and provide detailed, self-validating protocols for key assays. Our objective is to equip you with the knowledge and methodologies to rigorously characterize the selectivity of your own imidazo[1,2-a]pyridine-based compounds.
The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has proven to be an effective ATP-competitive inhibitor scaffold.[3] Its rigid structure allows for the precise positioning of substituents to interact with the hinge region, the DFG motif, and other key features of the kinase ATP-binding pocket.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine ring system can dramatically alter both potency and selectivity.[5][6]
Derivatives of this scaffold have been reported to inhibit a diverse range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[1][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia.[4]
-
Aurora Kinases: Involved in mitotic progression.
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth and survival pathways.[7]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like Kinase 1 (CLK1): Implicated in neurodegenerative diseases.[3][8]
This broad activity profile underscores the critical need for comprehensive cross-reactivity analysis when developing new inhibitors based on this scaffold.
Designing a Cross-Reactivity Screening Strategy
A robust cross-reactivity analysis should be designed to identify both expected and unexpected off-target interactions. For a novel inhibitor based on the this compound scaffold, a tiered screening approach is recommended.
Figure 1: A tiered approach for cross-reactivity screening.
Tier 1: Primary Target and Closely Related Kinases: Initial screening should focus on the intended primary target(s) and kinases that are structurally similar or belong to the same family. This provides an early indication of on-target potency and initial selectivity.
Tier 2: Broad Kinome Panel: A comprehensive screen against a large panel of kinases (e.g., >100) is essential to identify unanticipated off-target interactions. Several commercial services offer such screening panels.
Tier 3: Cellular Target Engagement: In vitro kinase assays, while valuable, do not always reflect the behavior of a compound in a cellular environment. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are crucial for confirming that the inhibitor binds to its intended target(s) in living cells.[9][10]
Predictive Cross-Reactivity Profile for this compound Based Inhibitors
Based on the known targets of structurally similar imidazo[1,2-a]pyridine derivatives, the following table outlines a predicted cross-reactivity profile and provides a rationale for including these kinases in a screening panel.
| Kinase Family | Representative Kinases | Rationale for Inclusion |
| CDK Family | CDK1, CDK2, CDK4, CDK6, CDK9 | The imidazo[1,2-a]pyridine scaffold is a known inhibitor of CDKs.[1][6] |
| FLT3 and other Tyrosine Kinases | FLT3, c-Kit, PDGFRβ | Imidazo[1,2-a]pyridine derivatives have shown potent inhibition of FLT3.[4] Cross-reactivity with other type III receptor tyrosine kinases is common. |
| Aurora Kinases | Aurora A, Aurora B | Some imidazo[4,5-b]pyridine-based inhibitors dually target Aurora kinases and FLT3.[11] |
| PI3K/Akt/mTOR Pathway | PI3Kα, Akt1, mTOR | The imidazo[1,2-a]pyridine core has been utilized in the development of PI3K inhibitors.[7] |
| DYRK/CLK Family | DYRK1A, CLK1 | Certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against these kinases.[3][8] |
Experimental Protocols for Cross-Reactivity Analysis
The following are detailed protocols for key assays used in determining the cross-reactivity profile of kinase inhibitors.
In Vitro Kinase Assay: TR-FRET Competition Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to the kinase active site. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound.[12][13]
Figure 2: Workflow for a TR-FRET competition binding assay.
Materials:
-
384-well microplate
-
Test compound (this compound derivative)
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Assay buffer
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Perform serial dilutions of the test compound in assay buffer.
-
Prepare a kinase/antibody mixture containing the kinase and the europium-labeled anti-tag antibody at 2X the final concentration.
-
Prepare a tracer solution at 2X the final concentration.
-
-
Assay Plate Preparation:
-
Add test compound dilutions to the assay plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][14][15][16]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or ELISA kit
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified duration.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells using a method such as freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates thermal stabilization and target engagement.
-
Interpreting the Data: A Comparative Framework
The data generated from these assays should be compiled into a clear and comparative format to facilitate the assessment of selectivity.
Table 1: Comparative in vitro Kinase Inhibition Profile
| Kinase | This compound Derivative (IC50, nM) | Alternative Inhibitor 1 (IC50, nM) | Alternative Inhibitor 2 (IC50, nM) |
| Primary Target | Experimental Value | Reference Value | Reference Value |
| CDK1 | Experimental Value | Reference Value | Reference Value |
| CDK2 | Experimental Value | Reference Value | Reference Value |
| FLT3 | Experimental Value | Reference Value | Reference Value |
| Aurora A | Experimental Value | Reference Value | Reference Value |
| PI3Kα | Experimental Value | Reference Value | Reference Value |
| ... | ... | ... | ... |
Table 2: Cellular Thermal Shift Assay Results
| Target Kinase | Vehicle Control (Tm, °C) | Test Compound (Tm, °C) | Thermal Shift (ΔTm, °C) |
| Primary Target | Experimental Value | Experimental Value | Calculated Value |
| Key Off-Target | Experimental Value | Experimental Value | Calculated Value |
Conclusion: Towards Selective Imidazo[1,2-a]pyridine-Based Inhibitors
The imidazo[1,2-a]pyridine scaffold represents a highly versatile starting point for the development of potent kinase inhibitors. However, its inherent ability to interact with a wide range of kinases necessitates a rigorous and comprehensive cross-reactivity analysis. By employing a tiered screening strategy that combines broad in vitro profiling with cellular target engagement assays, researchers can gain a clear understanding of the selectivity profile of their compounds. The detailed protocols and comparative framework provided in this guide are intended to serve as a valuable resource for scientists and drug developers working with this compound and other imidazo[1,2-a]pyridine-based inhibitors, ultimately aiding in the development of safer and more effective targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
Benchmarking Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Against Known Kinase Inhibitors: A Comparative Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[3] This guide provides a comprehensive performance benchmark of a novel derivative, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, against established inhibitors targeting key kinases implicated in pathological signaling cascades: p38 Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Activin Receptor-Like Kinase 5 (ALK5). Through detailed in-vitro kinase assays, we present a head-to-head comparison of inhibitory potency, offering valuable insights for researchers in the fields of drug discovery and chemical biology.
Introduction to the Imidazo[1,2-a]pyridine Scaffold and Test Compound
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists due to its versatile synthesis and broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This compound is a novel analogue of this class. While its specific biological targets are yet to be fully elucidated, the known propensity of the imidazo[1,2-a]pyridine scaffold to interact with the ATP-binding pocket of protein kinases suggests its potential as a kinase inhibitor.
The Benchmark Kinases and Their Established Inhibitors
To ascertain the inhibitory potential and selectivity of this compound, we have selected three well-characterized kinases that are central to distinct and critical signaling pathways. For each kinase, a well-established and widely used inhibitor has been chosen as a benchmark for comparative analysis.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to inflammatory cytokines and environmental stress.[4] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases and cancers.[5]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A member of the MAPKKK family, TAK1 is a crucial signaling node for proinflammatory cytokines like TNF-α and IL-1β, activating downstream NF-κB and MAPK pathways.[8][9]
-
Activin Receptor-Like Kinase 5 (ALK5): The type I receptor for Transforming Growth Factor-β (TGF-β), ALK5 plays a pivotal role in cell proliferation, differentiation, and extracellular matrix production.[12][13] Its aberrant signaling is a hallmark of fibrosis and cancer progression.[13]
Comparative Inhibitory Activity
The inhibitory potency of this compound was evaluated against the three benchmark kinases and compared directly with their respective known inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using in-vitro kinase assays as detailed in the Experimental Protocols section.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38 MAPKα | Data to be determined |
| This compound | TAK1 | Data to be determined |
| This compound | ALK5 | Data to be determined |
| SB203580 | p38 MAPKα | 50 - 500[6][7] |
| 5Z-7-Oxozeaenol | TAK1 | 8[10][11] |
| SB431542 | ALK5 | 94[14][15] |
Table 1: Comparative IC50 values of this compound and benchmark inhibitors against their target kinases.
Signaling Pathways
To provide a contextual framework for the targeted kinases, the following diagrams illustrate their positions within their respective signaling cascades.
Caption: The p38 MAPK Signaling Pathway.
Caption: The TAK1 Signaling Pathway.
Caption: The ALK5 (TGF-β) Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed, step-by-step methodologies for the in-vitro kinase assays performed. The following protocols are based on established, commercially available assay kits, which offer robust and high-throughput screening capabilities.
General Kinase Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[7]
Caption: General workflow of the ADP-Glo™ Kinase Assay.
p38 MAPKα Kinase Assay Protocol
This assay measures the activity of p38 MAPKα by quantifying the phosphorylation of a specific substrate.
-
Materials:
-
Recombinant human p38 MAPKα enzyme
-
ATF-2 fusion protein (substrate)[4]
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
This compound and SB203580 (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the benchmark inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control).
-
Add 2 µL of a solution containing the p38 MAPKα enzyme in Kinase Assay Buffer.
-
Add 2 µL of a solution containing the ATF-2 substrate and ATP in Kinase Assay Buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
TAK1 Kinase Assay Protocol
This protocol details the measurement of TAK1 kinase activity.
-
Materials:
-
Procedure:
-
Follow steps 1 and 2 as described in the p38 MAPKα assay protocol.
-
Add 2 µL of a solution containing the TAK1/TAB1 enzyme complex in Kinase Assay Buffer.
-
Add 2 µL of a solution containing the MBP substrate and ATP in Kinase Assay Buffer.
-
Continue with steps 5 through 11 as outlined in the p38 MAPKα assay protocol.
-
ALK5 Kinase Assay Protocol
This assay is designed to measure the kinase activity of ALK5.
-
Materials:
-
Recombinant human ALK5 (TGFβR1) enzyme
-
TGFβR1 peptide substrate
-
Kinase Assay Buffer (as per manufacturer's recommendation)
-
ATP
-
This compound and SB431542 (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test and benchmark compounds.
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and TGFβR1 peptide substrate. Add 12.5 µL to each well.
-
Add the test compounds or DMSO to the appropriate wells.
-
Initiate the reaction by adding 10 µL of diluted ALK5 enzyme.
-
Incubate at 30°C for 45 minutes.
-
Add 25 µL of ADP-Glo™ reagent to each well and incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection reagent to each well and incubate at room temperature for another 45 minutes.
-
Measure the luminescence and calculate the IC50 values.
-
Conclusion and Future Directions
This guide provides a foundational benchmark for this compound, positioning it within the broader landscape of kinase inhibitors. The comparative data generated from these robust and reproducible assays will serve as a critical starting point for further investigation. Future studies should focus on expanding the kinase panel to establish a more comprehensive selectivity profile, followed by cell-based assays to confirm the on-target activity and assess cellular potency. The insights gained from this comparative analysis will be instrumental in guiding the subsequent stages of drug discovery and development for this promising new chemical entity.
References
- 1. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Invitrogen LanthaScreen Tb-anti-GFP Antibody 25 μg:Antibodies | Fisher Scientific [fishersci.at]
- 4. promega.jp [promega.jp]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. TAK1-TAB1 Kinase Enzyme System [ch.promega.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Reproducible Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, in particular, is a valuable building block for the synthesis of novel drug candidates. However, the reproducibility of its synthesis can be a significant challenge, with minor variations in reaction conditions often leading to inconsistent yields and purity. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed, step-by-step protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their needs.
Introduction to a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This has led to its incorporation into a variety of clinically used drugs with diverse therapeutic applications. The presence of a bromine atom at the 2-position and a methyl carboxylate at the 6-position of this scaffold provides key functional handles for further chemical modifications, making this compound a crucial intermediate in drug discovery programs. This guide aims to demystify its synthesis, providing a clear and objective comparison of viable synthetic strategies.
Synthetic Route 1: Linear Synthesis via Cyclization and Subsequent Bromination
This route follows a more traditional, linear approach, beginning with the construction of the imidazo[1,2-a]pyridine-6-carboxylate core, followed by regioselective bromination at the C2 position.
Workflow for Synthetic Route 1
Caption: Linear synthesis of the target compound.
Experimental Protocol: Route 1
Step 1a: Esterification of 2-Amino-5-carboxypyridine
-
To a solution of 2-amino-5-carboxypyridine (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-aminopyridine-5-carboxylate .
Step 1b: Cyclization to form Methyl imidazo[1,2-a]pyridine-6-carboxylate
-
Dissolve Methyl 2-aminopyridine-5-carboxylate (1.0 eq) in ethanol (15 mL/g).
-
Add methyl 2-chloro-3-oxopropanoate (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux for 8 hours, monitoring by TLC.
-
After cooling, filter the solid and wash with cold ethanol.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford Methyl imidazo[1,2-a]pyridine-6-carboxylate .
Step 1c: Bromination at the C2-position
-
Dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in acetonitrile (20 mL/g).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours at the same temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (Eluent: Ethyl acetate/Hexane gradient) to obtain This compound .
Causality and Experimental Choices
-
Esterification: The initial esterification is a standard procedure to protect the carboxylic acid and increase the solubility of the starting material in organic solvents for the subsequent cyclization step.
-
Cyclization: The use of methyl 2-chloro-3-oxopropanoate in the presence of a mild base like sodium bicarbonate is a common and effective method for constructing the imidazo[1,2-a]pyridine core.[2] The base is crucial to neutralize the HCl generated during the reaction.
-
Bromination: N-Bromosuccinimide is a widely used reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic compounds.[3] Acetonitrile is a suitable solvent for this reaction. The regioselectivity for the C2 position in this case is driven by the electronic properties of the imidazo[1,2-a]pyridine ring system, although C3 bromination can be a competing side reaction.
Synthetic Route 2: Convergent Synthesis via Brominated Precursors
This route employs a more convergent strategy, where the key bromo-substituted pyridine precursor is first synthesized and then cyclized to form the final product in a single step.
Workflow for Synthetic Route 2
Caption: Convergent synthesis of the target compound.
Experimental Protocol: Route 2
One-pot Cyclization Reaction
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in absolute ethanol (20 mL/g), add methyl 2-bromo-3-oxopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6 hours. A precipitate may form during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield pure This compound .
Causality and Experimental Choices
-
Convergent Approach: This one-pot method is more atom- and step-economical compared to the linear synthesis. The reaction proceeds through an initial SN2 reaction between the amino group of the pyridine and the α-bromo ester, followed by an intramolecular condensation to form the bicyclic ring system.
-
Solvent and Temperature: Ethanol is a suitable solvent that facilitates both the initial nucleophilic substitution and the subsequent cyclization upon heating. Refluxing provides the necessary energy to overcome the activation barrier for the intramolecular condensation.
-
Starting Materials: The commercial availability of both 2-amino-5-bromopyridine and methyl 2-bromo-3-oxopropanoate makes this route attractive. The purity of these starting materials is critical for the reproducibility of the reaction.
Comparison of Synthetic Routes
| Parameter | Synthetic Route 1 (Linear) | Synthetic Route 2 (Convergent) |
| Number of Steps | 3 | 1 (one-pot) |
| Overall Yield | Moderate | Good to Excellent |
| Reproducibility | Can be variable due to the multiple steps and purification stages. The bromination step can sometimes lead to isomeric mixtures. | Generally more reproducible, provided the starting materials are of high purity. |
| Purification | Requires column chromatography at multiple stages. | Often, the product precipitates from the reaction mixture and can be purified by simple filtration and washing or a single recrystallization/chromatography step. |
| Scalability | Can be challenging to scale up due to the multiple steps. | More amenable to scale-up due to its one-pot nature. |
| Reagent Availability | Starting materials are generally available. | Key starting materials are commercially available. |
| Key Challenges | Potential for side reactions during bromination (C3-bromination). Multiple purification steps can lead to product loss. | The reaction can be sensitive to the quality of the starting materials. The one-pot nature may require careful optimization of reaction conditions to minimize side-product formation. |
Conclusion and Recommendations
For researchers seeking a rapid and efficient synthesis of this compound, Synthetic Route 2 offers a clear advantage in terms of step economy, overall yield, and ease of purification. Its one-pot nature makes it a more reproducible and scalable option, which is particularly beneficial in a drug development setting where consistent material supply is crucial.
However, Synthetic Route 1 provides a more flexible approach. If various substitutions on the imidazo[1,2-a]pyridine core are desired, the linear synthesis allows for the independent optimization of the cyclization and bromination steps. This can be advantageous when exploring structure-activity relationships (SAR) in a medicinal chemistry campaign.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher. For routine production of the target molecule, the convergent one-pot synthesis is the recommended approach. For more exploratory work requiring greater synthetic flexibility, the linear route remains a viable option. In both cases, careful control of reaction conditions and the use of high-purity starting materials are paramount for achieving reproducible results.
References
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of synthesized Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will move beyond a simple recitation of methods to explain the "why" behind the "how," offering insights grounded in years of laboratory experience. Our focus is on creating a self-validating system of analysis, where orthogonal techniques provide a comprehensive and trustworthy assessment of your compound's integrity.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route and the potential for side products and unreacted starting materials. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3]
A plausible synthesis for this compound would involve the reaction of a substituted 2-aminopyridine with a brominated α-ketoester.
Common potential impurities to consider are:
-
Unreacted Starting Materials: The corresponding 2-aminopyridine and the α-bromoester.
-
Isomeric Byproducts: Depending on the substitution pattern of the starting aminopyridine, regioisomers of the imidazo[1,2-a]pyridine core could form.
-
Hydrolysis Products: The methyl ester of the target compound could be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions during workup or purification.
-
Polymeric Materials: Under certain reaction conditions, polymerization of the starting materials or intermediates can occur.
Understanding these potential impurities is crucial for selecting the most appropriate analytical techniques and for interpreting the resulting data.
A Multi-pronged Approach to Purity Confirmation: An Experimental Workflow
A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. We advocate for a multi-pronged, orthogonal approach that provides a holistic view of the sample's composition.
Caption: Workflow for confirming the purity of synthesized compounds.
Core Analytical Techniques: A Comparative Analysis
We will now delve into the primary analytical techniques for purity determination, comparing their strengths and limitations in the context of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, presence of impurities with protons or carbons. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity. | Less sensitive to impurities lacking protons or with overlapping signals. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, elemental composition (HRMS). | Highly sensitive, provides molecular formula confirmation. | Isomers are often indistinguishable. Ionization efficiency can vary between compounds. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Number and relative amounts of components in a mixture. | Excellent for quantifying the percentage purity of the main component and detecting non-volatile impurities. | Co-eluting impurities may not be resolved. Requires a suitable chromophore for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of chemical bonds | Presence of functional groups. | Quick and easy method to confirm the presence of key functional groups (e.g., carbonyl, C-Br). | Provides limited information on the overall structure and is not ideal for quantification of impurities. |
Experimental Protocols: Your Step-by-Step Guide
The following are detailed protocols for the key analytical techniques. These should be considered as starting points and may require optimization based on the specific instrumentation and observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[4][5]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are good starting points). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Pay close attention to the baseline and integration of all signals. The presence of small, unidentified peaks can indicate impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will provide a single peak for each unique carbon atom in the molecule.
-
-
Data Analysis:
-
Integrate all peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment. Impurity peaks will have integrals that are not in a simple stoichiometric ratio with the main compound.
-
For a highly pure sample, the ¹³C NMR spectrum should show the expected number of signals.
Expected ¹H NMR Spectral Features for this compound:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
Signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they are typically found in the 7.0-9.0 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.[4] High-resolution mass spectrometry (HRMS) can further provide the elemental composition.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Look for the protonated molecular ion peak [M+H]⁺. For this compound (C₉H₇BrN₂O₂), the expected monoisotopic mass is approximately 253.97 g/mol .[7] Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da should be observed for the molecular ion.
-
In HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the percentage purity of a compound by separating it from impurities.[8]
Protocol for Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 column is a good starting point for this type of molecule.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Data Analysis:
-
A pure compound should give a single, sharp, and symmetrical peak.
-
The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
-
The presence of other peaks indicates impurities. The retention times of these peaks can be compared to those of suspected impurities if they are available.
-
Visualizing the Decision-Making Process for Purity Analysis
The choice of analytical techniques and the depth of the investigation will depend on the intended use of the compound.
Caption: Decision tree for selecting purity analysis methods.
Conclusion: A Commitment to Scientific Rigor
Confirming the purity of a synthesized compound like this compound is a critical, non-negotiable step in the research and development process. By employing a combination of orthogonal analytical techniques—NMR for structural integrity, mass spectrometry for molecular weight verification, and HPLC for quantitative purity assessment—researchers can have high confidence in their materials. This rigorous approach not only ensures the validity of subsequent experiments but also upholds the principles of scientific integrity and reproducibility. The protocols and comparative data presented in this guide provide a robust framework for achieving this essential goal.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Comparison of different synthetic methodologies for imidazo[1,2-a]pyridines
An In-Depth Guide to the Synthetic Methodologies of Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and material science, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents and functional materials.[1][2][3] Its unique electronic and structural properties are found in commercial drugs such as the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[4][5] The persistent interest in this heterocyclic system drives the continuous development of novel and efficient synthetic routes.
This guide provides a comparative analysis of the most significant synthetic methodologies for constructing the imidazo[1,2-a]pyridine core. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. We will delve into classical condensation reactions, powerful multicomponent strategies, and modern catalytic and green methodologies, supported by experimental data and detailed protocols.
The Cornerstone: Cyclocondensation with α-Halocarbonyls
The most traditional and straightforward route to imidazo[1,2-a]pyridines is the cyclocondensation reaction between a 2-aminopyridine and an α-halogenated carbonyl compound, typically an α-bromoketone.[6][7] This method, often referred to as a Tschitschibabin-type synthesis, is valued for its reliability and the commercial availability of a wide range of starting materials.
Mechanistic Insight: The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, forming a pyridinium salt intermediate.[7][8] Subsequently, an intramolecular condensation occurs where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[7][8] The choice of a base, such as potassium carbonate or sodium bicarbonate, is often crucial to facilitate the final cyclization and dehydration step.[6][8]
Performance and Limitations: While robust, this method can suffer from drawbacks such as harsh reaction conditions (often requiring reflux in high-boiling solvents like DMF or ethanol), potentially long reaction times, and the use of lachrymatory α-haloketones.[6][8] However, significant progress has been made to overcome these limitations.
Workflow: Cyclocondensation of 2-Aminopyridine and α-Bromoketone
Caption: General workflow for α-haloketone condensation.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, thereby enhancing efficiency, atom economy, and reducing waste.[1][9] For imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as the premier MCR strategy.[9][10]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][8][9] This methodology is exceptionally powerful for rapidly generating molecular diversity, particularly for producing 3-aminoimidazo[1,2-a]pyridine derivatives, which are of significant interest in drug discovery.[5][9][10]
Mechanistic Insight: The reaction is typically initiated by the formation of a Schiff base (imine) between the 2-aminopyridine and the aldehyde, catalyzed by a Lewis or Brønsted acid (e.g., NH4Cl, Sc(OTf)3).[9] The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. A subsequent proton transfer and tautomerization (the van Leusen rearrangement) leads to the final, stable aromatic product. The causality here is clear: the precise sequence of bond formations allows for the construction of the bicyclic core in a single, convergent operation.
Caption: Simplified mechanism of the GBB reaction.
The GBB reaction is highly versatile, tolerating a wide range of substituents on all three components.[1][9] Furthermore, it can be accelerated using ultrasound or microwave irradiation, often leading to higher yields in significantly shorter reaction times.[1][9]
The Green Shift: Enabling Sustainable Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign syntheses of imidazo[1,2-a]pyridines. These approaches focus on reducing energy consumption, minimizing waste, and eliminating hazardous solvents and catalysts.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times (from hours to minutes), often cleaner reactions, and higher yields compared to conventional heating.[6][11][12] This is attributed to efficient and uniform heating of the reaction mixture.
This technology has been successfully applied to both the classical α-haloketone condensation and the GBB reaction.[6][13] For instance, catalyst-free heteroannulation of 2-aminopyridines and α-bromoketones in a green solvent mixture like H₂O-IPA under microwave irradiation can provide excellent yields in mere minutes.[6] The Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines has also been shown to be highly efficient under microwave conditions in PEG-400, a green reaction medium.[4]
Catalyst-Free and Solvent-Free Conditions
Pushing the boundaries of green chemistry, several protocols have been developed that operate under catalyst-free and even solvent-free conditions.[12][14] The condensation of 2-aminopyridines with α-bromoketones can be achieved by simply grinding the reactants together at room temperature (grindstone chemistry) or via microwave irradiation without any solvent, leading to excellent yields and a very simple workup.[12] These methods are highly attractive for industrial applications due to their operational simplicity, low cost, and minimal environmental impact.[12]
Modern Frontiers: Transition-Metal Catalysis and C-H Functionalization
While the aforementioned methods build the core scaffold, transition-metal catalysis offers sophisticated pathways for both its construction and subsequent functionalization.
Copper-Catalyzed Methodologies
Copper catalysis is particularly prominent in this area. Ullmann-type C-N coupling reactions, which involve the formation of a carbon-nitrogen bond between an aryl halide and an amine, can be employed intramolecularly to form the imidazole ring.[15][16] More commonly, copper catalysts are used in aerobic oxidative reactions, for instance, coupling 2-aminopyridines with ketones or terminal alkynes.[17][18] A CuI-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides a direct route to diverse imidazo[1,2-a]pyridines.[2][17] The role of the copper catalyst is often to facilitate the key C-N or C-C bond-forming steps and to enable the use of air as a green oxidant.[18]
Visible-Light Photoredox Catalysis
A recent and exciting frontier is the use of visible light to induce C-H functionalization of the pre-formed imidazo[1,2-a]pyridine core.[19] This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of aryl, thio, phosphoryl, and other groups, primarily at the C3 position.[19] These methods operate under very mild conditions and represent a highly atom-economical approach to creating complex derivatives.[19]
Comparative Performance Analysis
The choice of synthetic methodology depends on several factors, including desired substitution pattern, scale, available equipment, and green chemistry considerations. The table below provides a comparative summary.
| Methodology | Key Reactants | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| α-Haloketone Condensation | 2-Aminopyridine, α-Haloketone | Reflux in EtOH or DMF; Base | Good to Excellent | Readily available starting materials; Reliable | Harsh conditions; Lachrymatory reagents; Long reaction times |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted acid catalyst; RT to 60°C | Good to Excellent[9] | High convergence; Rapid diversity generation; Mild conditions | Isocyanides can be toxic and have unpleasant odors |
| Microwave-Assisted Synthesis | Various | Microwave Irradiation (5-30 min) | Excellent[6][20] | Drastically reduced reaction times; Often higher yields; Cleaner | Requires specialized microwave reactor |
| Catalyst/Solvent-Free | 2-Aminopyridine, α-Haloketone | Grinding or MW irradiation | Good to Excellent[12] | Environmentally benign; Simple workup; Low cost | Limited to specific reaction types |
| Copper-Catalyzed Coupling | 2-Aminopyridine, Ketone/Alkyne | Cu(I) or Cu(II) catalyst, often with oxidant (air) | Good to Excellent[17][18] | Broad substrate scope; Access to unique substitution patterns | Metal catalyst removal can be an issue |
Detailed Experimental Protocols
To provide a practical context, here are two validated protocols representing classical and modern approaches.
Protocol 1: Microwave-Assisted Synthesis via α-Haloketone Condensation[6]
This protocol describes a rapid, catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine (1 mmol, 94 mg)
-
2-Bromoacetophenone (1 mmol, 199 mg)
-
Isopropanol (IPA, 1 mL)
-
Water (H₂O, 1 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine 2-aminopyridine, 2-bromoacetophenone, IPA, and water in a 10 mL microwave vial.
-
Seal the vial and place it in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 240 W for 3-5 minutes, maintaining a temperature of approximately 100-110°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion, cool the reaction vial to room temperature.
-
Add distilled water (10 mL) to the vial. The product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol. Expected yield: >90%.
Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction[9]
This protocol details a green, one-pot synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (1 mmol)
-
Aldehyde (e.g., Furfural) (1 mmol)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1 mmol)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water (2 mL)
-
Reaction flask
Procedure:
-
To a flask containing water (2 mL), add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (0.1 mmol).
-
Place the flask in an ultrasonic bath and sonicate at 60°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to afford the pure 3-amino-substituted imidazo[1,2-a]pyridine. Expected yield: ~86%.[9]
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved from classical, high-temperature condensations to highly sophisticated, efficient, and sustainable methodologies. The Groebke-Blackburn-Bienaymé reaction offers an unparalleled platform for rapid library synthesis in drug discovery.[1][9] Simultaneously, advancements in microwave technology and catalyst-free approaches are aligning synthetic practices with the critical goals of green chemistry.[6][12]
Looking forward, the field is moving towards late-stage functionalization using techniques like photoredox catalysis, which allows for the modification of complex molecules without the need for de novo synthesis.[19] The integration of flow chemistry with these modern methods also promises to enhance scalability, safety, and reproducibility, further solidifying the importance of the imidazo[1,2-a]pyridine scaffold in science and industry. The choice of methodology is no longer just about yield; it is a strategic decision balancing speed, diversity, cost, and environmental impact.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
The Versatile Scaffold: A Comparative Guide to the Biological Evaluation of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in medicinally active compounds.[1] This guide delves into the biological potential of derivatives synthesized from a key intermediate, Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate . We will explore its derivatization to yield compounds with significant anticancer and antimicrobial activities, presenting a comparative analysis based on available experimental data. This guide is designed to provide both a high-level overview and in-depth technical details to inform and direct future research endeavors.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a bicyclic heteroaromatic system that offers a unique combination of rigidity, planarity, and hydrogen bonding capabilities. These features make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity.[2] The bromo- and carboxylate- functionalities on the core molecule, this compound, provide versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity.
Anticancer Potential: Targeting Key Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.
Covalent Inhibition of KRAS G12C
The KRAS oncogene, particularly with the G12C mutation, has been a challenging target in cancer therapy. A novel series of imidazo[1,2-a]pyridine derivatives has been synthesized as covalent inhibitors of KRAS G12C.[3] The synthesis leverages the Groebke–Blackburn–Bienaymè (GBB) three-component reaction, showcasing an efficient route to these complex molecules.[3]
One standout compound, I-11 , emerged from this series as a potent agent against KRAS G12C-mutated NCI-H358 cells.[3] This highlights the potential of the imidazo[1,2-a]pyridine core as a scaffold for developing targeted covalent inhibitors.
Experimental Protocol: Synthesis of KRAS G12C Covalent Inhibitors via GBB Reaction [3]
-
Reaction Setup: To a solution of the parent imidazo[1,2-a]pyridine, an appropriate aldehyde, and an isocyanide in methanol, add a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 1 hour).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale: The GBB reaction is a powerful one-pot, three-component reaction that allows for the rapid assembly of complex, drug-like molecules from simple starting materials. The choice of an acid catalyst is crucial for promoting the condensation and cyclization steps.
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2] Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as PI3Kα inhibitors.[4]
A series of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and showed promising activity. The general synthetic approach involves the reaction of a 6-(6-aminopyridin-3-yl)quinazoline intermediate with an α-bromopyruvate.[4]
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Derivative 10h | PI3Kα | 1.5 | HCT116 | 0.03 |
| Alpelisib (Reference) | PI3Kα | 5.1 | HCT116 | 0.49 |
Table 1: Comparative in vitro activity of a lead imidazo[1,2-a]pyridine-based PI3Kα inhibitor and a reference compound.[4]
The data clearly indicates that optimized imidazo[1,2-a]pyridine derivatives can exhibit superior potency compared to established inhibitors.
Workflow for Evaluating PI3Kα Inhibitory Activity
Caption: Workflow for the evaluation of PI3Kα inhibitors.
Antimicrobial Activity: A Renewed Front
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. The imidazo[1,2-a]pyridine scaffold has also demonstrated promise in this therapeutic area.
Broad-Spectrum Antibacterial Activity
Derivatives incorporating the imidazo[1,2-a]pyridine nucleus have been synthesized and tested against a panel of pathogenic bacteria. For instance, novel azo-based imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial and antibiofilm activities.[5]
| Compound | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) |
| 4e | 0.5 | 0.7 | 1.0 |
| 4b | >2.0 | >2.0 | >2.0 |
| Ciprofloxacin (Reference) | 0.002 | 0.004 | 0.002 |
Table 2: Minimum Inhibitory Concentrations (MICs) of azo-based imidazo[1,2-a]pyridine derivatives against selected bacterial strains.[5]
While not as potent as ciprofloxacin, these derivatives show activity and provide a basis for further optimization. Molecular docking studies suggest that these compounds may act by inhibiting bacterial GyrB.[5]
Narrow-Spectrum Inhibition of Streptococcus pneumoniae
A targeted approach has led to the identification of an ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[6] This compound was found to target the bacterial cell division protein FtsZ. This specificity is highly desirable as it reduces the likelihood of disrupting the host's beneficial microbiota.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
For Anticancer Activity: The introduction of specific functionalities at the C2 and C3 positions has been shown to be critical for potent inhibition of kinases and for achieving covalent interactions with targets like KRAS G12C.[3][7] The nature of the aryl group at the 6-position of the quinazoline ring in PI3K inhibitors significantly influences potency.[4]
-
For Antimicrobial Activity: Lipophilicity and the presence of specific hydrogen bond donors and acceptors play a crucial role in antibacterial efficacy. The substitution pattern can also influence the spectrum of activity (broad vs. narrow).[5][6]
The versatility of this compound as a starting material allows for the systematic exploration of these SARs. Future work should focus on:
-
Combinatorial Synthesis: Generating focused libraries of derivatives to rapidly explore the chemical space around this scaffold.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by the most active compounds.
-
In Vivo Evaluation: Progressing lead compounds into animal models of cancer and infectious diseases to assess their efficacy and pharmacokinetic properties.
Logical Relationship of Derivatization and Biological Activity
Caption: Derivatization of the core scaffold to yield biologically active compounds.
Conclusion
This compound represents a valuable and versatile starting point for the synthesis of novel, biologically active molecules. The imidazo[1,2-a]pyridine core has proven its merit in the development of potent and selective inhibitors for both cancer and infectious disease targets. The comparative data presented herein for various derivatives underscores the significant potential of this scaffold. By leveraging established synthetic methodologies and a rational, structure-based design approach, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides a detailed protocol for the proper disposal of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1042141-37-6), a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The guidance herein is rooted in established safety protocols for handling halogenated organic compounds and pyridine derivatives, and aligns with the regulatory frameworks established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its structural features—a brominated organic molecule containing a pyridine ring—necessitate that it be treated as a hazardous substance.
Based on data from structurally similar compounds, the following hazards should be anticipated:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1042141-37-6 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4][5] |
| Molecular Weight | 255.07 g/mol | [4][6][7] |
| Appearance | Likely a solid | [8] |
This information underscores the necessity of proper personal protective equipment (PPE) and careful handling to avoid exposure.
Personal Protective Equipment (PPE) and Handling Precautions
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[9][10]. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[3].
-
Body Protection: A laboratory coat.
Segregation and Collection of Chemical Waste
Proper waste segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and to ensure compliant disposal.[11]
Core Principle: this compound is a halogenated organic compound . It must be segregated from non-halogenated waste streams.[12][13]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, leak-proof container specifically for "Halogenated Organic Waste." These containers should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste."[13][14] All constituents, including solvents used to rinse glassware, should be listed with their approximate percentages.[14]
-
Accumulation of Waste:
-
Collect all waste materials containing this compound, including un-used neat compound, reaction residues, and contaminated materials (e.g., weigh boats, contaminated paper towels).
-
Rinse any glassware that has come into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container.
-
Keep the waste container closed at all times except when adding waste.[14]
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[10][13]
The following diagram illustrates the decision-making process for waste segregation:
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect any cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.
Final Disposal Procedures
The ultimate disposal of the collected hazardous waste is managed by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Requesting Pickup: Once your halogenated waste container is full, or if it will no longer be used, follow your institution's procedures to request a waste pickup. This typically involves completing a chemical collection request form.[15]
-
Transportation and Disposal Method: The waste will be transported and disposed of in accordance with all local, state, and federal regulations.[16][17] The most common disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[18][19] This process effectively destroys the organic compound, minimizing its environmental impact.
The overall disposal workflow is summarized in the following diagram:
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[16][20] OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[21][22][23] Your institution's CHP is the definitive guide for your specific operational procedures.
By following this guide, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
References
- 1. fishersci.ca [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 1042141-37-6 [m.chemicalbook.com]
- 5. Methyl 2-bromoimidazo(1,2-a)pyridine-6-carboxylate | C9H7BrN2O2 | CID 56763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 908581-18-0 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. usbioclean.com [usbioclean.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. epa.gov [epa.gov]
- 21. osha.gov [osha.gov]
- 22. md.rcm.upr.edu [md.rcm.upr.edu]
- 23. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
This document provides essential safety and handling protocols for Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1042141-37-6). As a brominated heterocyclic compound, this reagent is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents due to the versatile reactivity of the imidazo[1,2-a]pyridine scaffold.[1][2][3] However, its structure necessitates rigorous safety precautions. This guide is built upon the principles of risk mitigation and procedural validation to ensure the safety of laboratory personnel and the integrity of experimental work.
Core Hazard Assessment
-
Brominated Heterocycle: The presence of a bromine atom on the heterocyclic ring makes it a reactive handle for transformations like cross-coupling reactions.[4] However, many halogenated organic compounds are classified as hazardous, with some being suspected carcinogens. Organobromine compounds can also be persistent and bioaccumulative.[5]
-
Aromatic Ester: This functional group is generally stable, but the overall molecule's properties are dictated by the halogenated heterocyclic core.
-
Analog Data: Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and Methyl 6-bromo-2-pyridinecarboxylate, indicate significant potential for irritation.[6][7][8]
Based on this analysis, the following hazards should be assumed until proven otherwise.
| Potential Hazard | Basis of Assessment | Primary Safety Concern |
| Skin Irritation | Analog data (Category 2 Irritant)[6][7][8] | Direct contact can cause redness, inflammation, or chemical burns. |
| Serious Eye Damage/Irritation | Analog data (Category 2 Irritant)[6][7][8] | Direct contact with eyes can cause significant, potentially irreversible damage. |
| Respiratory Tract Irritation | Analog data (May cause respiratory irritation)[6][8] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
| Harmful if Swallowed | General toxicity of related compounds | Ingestion may lead to systemic toxic effects. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. Engineering controls, primarily a certified chemical fume hood, are the first line of defense and must be used for all manipulations of this compound.
| Protection Area | Required PPE | Rationale and Expert Guidance |
| Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[9][10] Ensure the sash is at the appropriate height to maintain proper airflow. |
| Eyes & Face | Chemical Splash Goggles (ANSI Z.87.1) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[11] |
| Face Shield (worn over goggles) | A face shield is required when there is a risk of splashing, such as during solution transfers or reaction quenching.[11] | |
| Hands | Nitrile Gloves (Double-gloved) | Nitrile provides good resistance to a broad range of chemicals for short-term contact.[11][12] Double-gloving is a critical best practice that provides a secondary barrier in case of a tear or unnoticed contamination on the outer glove.[13] Change the outer glove immediately upon contamination. |
| Body | Flame-Resistant (FR) Lab Coat | A buttoned lab coat protects skin and personal clothing from splashes.[9] Nomex® or similar FR fabrics are preferred, especially if flammable solvents are in use. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills.[9][11] |
| Respiratory | Respirator (If Required) | A respirator is typically not required if all work is conducted in a functioning fume hood.[11] If engineering controls are insufficient or in the event of a large spill, a full face-piece respirator with appropriate cartridges may be necessary.[14] Respirator use requires a formal institutional program with fit-testing and training.[11] |
Safe Handling Workflow: From Vial to Waste
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, confirm the chemical fume hood is operational. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure a dedicated "Halogenated Organic Waste" container is available and properly labeled.
-
Equilibration: Allow the sealed container of this compound to equilibrate to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing (in fume hood):
-
Don appropriate PPE (double gloves, goggles, lab coat).
-
Perform all weighing operations on a draft shield or inside the fume hood to contain any airborne powder.
-
Use a spatula to transfer the solid. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution (in fume hood):
-
Add the weighed solid to the reaction vessel inside the fume hood.
-
Slowly add the solvent, directing the stream down the side of the vessel to avoid splashing.
-
Ensure the vessel is securely clamped.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid waste stream.
-
Wipe down the spatula and any surfaces with a solvent-dampened towel, disposing of the towel as contaminated solid waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[6][8]
-
Workflow Visualization
Caption: A workflow for safely handling this compound.
Spill and Exposure Management
Immediate and correct action is critical in an emergency.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Spill Cleanup:
-
Small Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully sweep up the absorbed material and place it in the sealed, labeled halogenated waste container. Decontaminate the area.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean it up yourself.
-
Emergency Response Flowchart
Caption: Emergency response flowchart for a chemical spill.
Waste Disposal Plan
Proper segregation of halogenated waste is a legal and safety imperative. It costs significantly more to dispose of and cannot be mixed with non-halogenated streams.[15][16]
-
Waste Segregation:
-
Halogenated Organic Waste: This is the designated stream for this compound. This includes all unused solid material, reaction mixtures, and solvent washes containing the compound.[9][17]
-
Incompatible Materials: Do not mix halogenated waste with strong acids, bases, heavy metals, or strong oxidizing agents.[15][16]
-
-
Container Management:
-
Selection: Use only designated, compatible waste containers, typically provided by your EHS department. The container must have a threaded, vapor-tight cap.[15]
-
Labeling: Label the container "Hazardous Waste" and "Halogenated Organic Waste" before adding the first drop of waste.[15] Maintain a running list of all constituents and their approximate percentages on the waste tag.[16] Use full chemical names, not abbreviations.
-
Storage: Keep the waste container closed at all times except when adding waste.[15] Store it in a designated satellite accumulation area, within secondary containment, and away from heat or ignition sources.[15]
-
Disposal:
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels, silica gel) must be placed in a sealed bag or container and labeled as solid halogenated waste.
-
Liquid Waste: Collect all liquid residues in the designated halogenated liquid waste container.
-
Full Containers: Arrange for pickup by your institution's EHS department when the container is no more than three-quarters full.[15]
-
-
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. reddit.com [reddit.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
